Tenalisib

Catalog No.
S549008
CAS No.
1639417-53-0
M.F
C23H18FN5O2
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenalisib

CAS Number

1639417-53-0

Product Name

Tenalisib

IUPAC Name

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one

Molecular Formula

C23H18FN5O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1

InChI Key

HDXDQPRPFRKGKZ-INIZCTEOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RP6530; RP6530; RP 6530; Tenalisib.

Canonical SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

The exact mass of the compound Tenalisib is 415.1445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Detailed Mechanism of Action and Downstream Effects

Author: Smolecule Technical Support Team. Date: February 2026

Tenalisib's therapeutic effect stems from its coordinated inhibition of two specific PI3K isoforms, which are predominantly expressed in cells of hematopoietic origin.

  • Dual Isoform Inhibition: this compound is an equipotent inhibitor of both PI3Kδ (IC₅₀ = 24.5 nM) and PI3Kγ (IC₅₀ = 33.2 nM). This dual action is significant because while PI3Kδ is often dysregulated in hematologic malignancies driving malignant B-cell and T-cell proliferation and survival, PI3Kγ plays a key role in the function of immune cells within the tumor microenvironment [1] [2].
  • Impact on Tumor Microenvironment: Beyond directly targeting cancer cells, this compound modulates the tumor microenvironment. It downregulates lactic acid metabolism, which can switch the activation of tumor-associated macrophages from an immunosuppressive (M2-like) state to a more inflammatory (M1-like) state. This reshaping of the microenvironment enhances anti-tumor immunity [1].
  • Key Molecular Consequences: By inhibiting PI3Kδ and PI3Kγ, this compound blocks the phosphorylation and activation of the downstream effector AKT (pAKT). This inhibition leads to reduced cell proliferation and the induction of apoptosis (programmed cell death) in malignant T-cells and other hematologic cancer cells [1].

The following diagram illustrates the PI3K/AKT signaling pathway and the points of inhibition by this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_d PI3Kδ (this compound Target) RTK->PI3K_d Activates GPCR G-Protein Coupled Receptor (GPCR) PI3K_g PI3Kγ (this compound Target) GPCR->PI3K_g Activates PIP2 PIP2 PI3K_d->PIP2 Phosphorylates PI3K_g->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits PDK1 PDK1 PDK1->AKT Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival CellGrowth Cell Growth & Metabolism mTOR->CellGrowth

This compound inhibits PI3Kδ and PI3Kγ, blocking the downstream PI3K/AKT/mTOR signaling pathway and its pro-survival effects.

Quantitative Potency and Cellular Activity

The potency of this compound has been characterized through both enzymatic and cell-based assays, confirming its dual inhibitory activity at low nanomolar concentrations.

Assay Type PI3Kδ IC₅₀/EC₅₀ PI3Kγ IC₅₀/EC₅₀ Context / Model
Enzymatic Assay 24.5 nM 33.2 nM Half-maximal inhibitory concentration (IC₅₀) against purified enzymes [1]
Cell-Based Assay 38.1 nM 22.3 nM Half-maximal effective concentration (EC₅₀) in cell cultures [1]
Cellular GI₅₀ N/A N/A 33 nM (Growth inhibition in SU-DHL-6 cell line) [3]

Experimental Evidence and Key Findings

Preclinical and clinical studies provide evidence for this compound's mechanism and its anti-tumor effects.

  • In Vitro Anti-proliferative and Pro-apoptotic Activity: Studies using immortalized B and T lymphoma cell lines demonstrated that this compound induces apoptosis and has anti-proliferative effects. This was accompanied by inhibition of the downstream biomarker pAKT, confirming on-target pathway inhibition [1]. Ex vivo studies also showed apoptosis induction in primary malignant cells derived from cutaneous T-cell lymphoma (CTCL) patients [1].
  • In Vivo Efficacy: this compound delayed tumor growth in a subcutaneous mouse MOLT-4 xenograft model, a representative model of human T-cell acute lymphoblastic leukemia, confirming its efficacy in a living organism [1].
  • Clinical Correlates and Biomarker Modulation: In a phase I/Ib clinical trial in patients with relapsed/refractory T-cell lymphoma, treatment with this compound resulted in an overall response rate of 45.7%. Analysis of responding tumors showed a marked downregulation of immune and inflammatory markers such as CD30, IL-31, and IL-32α, providing clinical evidence of its biological activity beyond direct tumor killing [4].

Clinical Pharmacology and Development Status

This compound has progressed into clinical trials for various hematologic malignancies, with key pharmacological properties observed in human studies.

Parameter Finding / Value Context
Pharmacokinetics (PK) Rapidly absorbed; median half-life of ~2.28 hours Supports twice-daily (BID) dosing regimen [4]
Maximum Tolerated Dose (MTD) 800 mg BID under fasting conditions Determined in Phase I/Ib T-cell lymphoma study [4]
Common Treatment-Emergent Adverse Events (TEAEs) Fatigue (45%); Transaminase elevation (33%) Most frequent related Grade ≥3 TEAE: transaminase elevation (21%) [4]
Key Development Focus Relapsed/Refractory T-Cell Lymphomas; Combination therapy (e.g., with romidepsin) Ongoing clinical investigations [4] [1]

Based on the search results, detailed experimental protocols for the key biochemical and cellular assays were not available. The information presented focuses on the outcomes and potency measures (IC₅₀/EC₅₀) from these experiments.

References

Clinical Trial Summary of Tenalisib

Author: Smolecule Technical Support Team. Date: February 2026

Study Description Key Efficacy Results Key Safety Findings Recommended Phase II Dose (RP2D) & Pharmacokinetics

| Monotherapy in Relapsed/Refractory Hematologic Malignancies (Phase I, EU Study) [1] | • ORR: 19% (6/31 pts) • Disease Control Rate: 61% • Median DoR: 5.7 months | • Most common related TEAEs: diarrhea, nausea, vomiting. • Related Grade 3/4 AEs: hypertriglyceridemia, neutropenia, diarrhea. • No DLTs reported up to 1200 mg BID. | • Clinical activity seen at ≥200 mg BID. • Dose proportionality observed up to 400 mg. • Rapid absorption. | | Monotherapy in Relapsed/Refractory T-Cell Lymphoma (TCL) (Phase I/Ib Study) [2] | • ORR: 45.7% (16/35 pts; 3 CR, 13 PR) • Median DoR: 4.9 months | • Most frequent related TEAE: transaminase elevation (33%; G≥3: 21%). • Two DLTs in 800 mg fed cohort. | • MTD/RP2D: 800 mg BID (fasting). • Median half-life: ~2.28 hours. | | Combination with Romidepsin in R/R TCL (Phase I/II Study) [3] [4] | • ORR: 63.0% (17/27 pts; 7 CR, 10 PR) • PTCL ORR: 75% (9/12 pts) • CTCL ORR: 53.3% (8/15 pts) • Median DoR: 5.03 months | • Most common any-grade TEAEs: nausea (73%), thrombocytopenia (57%), fatigue (54%). • No DLTs reported during escalation. | • RP2D: Tenalisib 800 mg BID + Romidepsin 14 mg/m². • No significant drug-drug PK interaction. |

Mechanism of Action and Signaling Pathway

This compound is a novel, potent, and highly specific small-molecule inhibitor that targets the delta (δ) and gamma (γ) isoforms of Phosphoinositide 3-Kinase (PI3K) [5]. Its mechanism and the pathway it inhibits can be visualized as follows:

G RTK_GPCR Receptor Activation (RTK or GPCR) PI3K_d_g PI3K δ/γ Isoforms RTK_GPCR->PI3K_d_g PIP2_PIP3 PIP₂ → PIP₃ (At Membrane) PI3K_d_g->PIP2_PIP3 PDK1 PDK1 PIP2_PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR CellProcesses Cell Survival Proliferation Metabolism mTOR->CellProcesses This compound This compound (RP6530) Dual PI3Kδ/γ Inhibitor This compound->PI3K_d_g

This compound inhibits PI3Kδ/γ, blocking the downstream oncogenic signaling cascade.

  • Isoform Selectivity: this compound has nanomolar potency against PI3Kδ (IC₅₀ = 24.5 nM) and PI3Kγ (IC₅₀ = 33.2 nM), with a selectivity of over 100-fold against the α and β isoforms [5]. This is crucial because the δ and γ isoforms are predominantly expressed in cells of hematopoietic origin [2] [6], making them ideal targets for hematologic malignancies while potentially minimizing off-target effects in other tissues.
  • Downstream Effects: By inhibiting PI3Kδ/γ, this compound blocks the conversion of PIP₂ to PIP₃ at the cell membrane. This prevents the activation of key downstream signals like PDK1, AKT, and mTOR, leading to the downregulation of phospho-AKT (pAKT), a biomarker of pathway activity observed in responders [1]. The net effect is the induction of apoptosis (programmed cell death) and the inhibition of proliferation in malignant cells [5].
  • Additional Target: A metabolite of this compound, IN0385, is an inhibitor of Salt-Inducible Kinase 3 (SIK3), which may contribute to its overall immunomodulatory and anti-tumor profile, though this role in lymphomas is still being explored [3].
  • Synergistic Potential: Preclinical data suggests that combining PI3K inhibition with other agents, such as Histone Deacetylase (HDAC) inhibitors like romidepsin, can be synergistic. This is because they target complementary pathways that drive cancer cell survival, providing a rationale for the clinical combinations being tested [3].

Key Experimental Protocols

For researchers, understanding the methodologies used to evaluate this compound is critical. Here are detailed protocols from key studies.

In Vitro Combination Study with Ruxolitinib [5]

This protocol assesses the synergistic effect of this compound with a JAK1/2 inhibitor.

  • Objective: To evaluate the anti-proliferative and pro-apoptotic effects of the combination in a JAK2-V617F mutant Human Erythroleukemia (HEL) cell line.
  • Cell Lines: HEL-RS (ruxolitinib-sensitive) and HEL-RR (ruxolitinib-resistant).
  • Proliferation Assay (MTT):
    • Seed cells in 96-well plates.
    • Treat with this compound (e.g., 5-10 µM) alone, ruxolitinib alone (dose range), or their combination for 72 hours.
    • Add MTT reagent and incubate for 2-4 hours.
    • Dissolve formazan crystals with a solubilization solution (e.g., DMSO).
    • Measure absorbance at 570 nm. Calculate the percentage of proliferation inhibition and the EC₅₀ for ruxolitinib with and without this compound pre-treatment.
  • Apoptosis Assay (Annexin V/PI Staining):
    • Seed and treat cells as above for 72 hours.
    • Harvest cells, wash with PBS, and resuspend in binding buffer.
    • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
    • Analyze by flow cytometry within 1 hour. Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
Phase I/Ib Clinical Trial in T-Cell Lymphoma (NCT02567656) [2]

This outlines the core clinical study design for monotherapy.

  • Study Design: Two-part, multicenter Phase I/Ib study.
    • Part 1 (Dose Escalation): Open-label, 3+3 design to determine the Maximum Tolerated Dose (MTD) in patients with relapsed/refractory TCL (both PTCL and CTCL).
    • Part 2 (Dose Expansion): Open-label expansion at the MTD in separate PTCL and CTCL cohorts.
  • Patient Population: Adults with histologically confirmed relapsed/refractory PTCL or CTCL who have received ≥1 prior therapy. Key inclusion criteria include ECOG performance status ≤2 and adequate organ function.
  • Treatment: this compound administered orally twice daily (BID) in 28-day cycles. The starting dose was 200 mg BID, escalated through planned doses (400 mg, 800 mg) under fasting or fed conditions until MTD was determined.
  • Primary Endpoint Assessment:
    • Safety (DLT): DLTs were assessed during the first 28-day cycle. Hematological DLTs included Grade 4 neutropenia >7 days or febrile neutropenia; non-hematological DLTs included Grade ≥3 toxicities (with specific exceptions for liver enzymes and resolution time).
    • Pharmacokinetics (PK): Serial blood samples were collected for PK analysis on Cycle 1 Day 1 and Cycle 2 Day 1 at pre-dose and multiple post-dose timepoints. Parameters like Cₘₐₓ, Tₘₐₓ, and AUC were calculated.
  • Efficacy Assessment: Tumor response was assessed using standardized criteria: the Lugano Classification for PTCL [2] [3] and the global response score for CTCL [2] [3]. Overall Response Rate (ORR) was defined as the sum of Complete Response (CR) and Partial Response (PR) rates.

Future Research and Development Directions

The clinical journey of this compound is ongoing, with research focused on enhancing its therapeutic potential.

  • Expanding Combination Strategies: The most advanced combination is with romidepsin, an HDAC inhibitor, which has shown a high ORR of 63% in a Phase I/II study [3]. This supports further development in larger PTCL patient populations. Other rational combinations, such as with proteasome inhibitors in multiple myeloma (e.g., bortezomib), have been explored preclinically [5].
  • Biomarker Exploration: Research is ongoing to identify predictive biomarkers. Studies have shown that responders to this compound monotherapy demonstrate a marked downregulation of pAKT [1]. The combination with romidepsin led to downregulation of CD30, IL-31, and IL-32α in responding tumors, which may serve as potential biomarkers [2].
  • Navigating PI3K Inhibitor Class Challenges: The development of this compound occurs in the context of known class-wide challenges, including immune-mediated toxicities and resistance mechanisms [6] [7]. Its high isoform selectivity and the exploration of intermittent dosing or rational combinations are strategies to mitigate these issues and improve its benefit-risk profile.

References

Tenalisib phosphoinositide 3-kinase pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Tenalisib specifically targets the delta (δ) and gamma (γ) isoforms of Class I Phosphoinositide 3-Kinase (PI3K). These isoforms are primarily expressed in hematopoietic cells, making them attractive targets for hematologic malignancies while potentially minimizing off-target effects [1].

The table below summarizes its potency and selectivity profile:

Target IC₅₀ (nM) Selectivity over α isoform Selectivity over β isoform
PI3Kδ [2] [3] 24.5 - 25 nM > 300-fold [3] > 100-fold [3]
PI3Kγ [2] [3] 33 - 33.2 nM > 300-fold [3] > 100-fold [3]

Its metabolite, IN0385, also inhibits Salt-Inducible Kinase 3 (SIK3), which may contribute to its overall anti-tumor effect by modulating additional signaling pathways in the tumor microenvironment [4].

Clinical Efficacy and Safety Data

Clinical trials have established the safety and efficacy of this compound, both as a monotherapy and in combination with other agents.

Monotherapy in Relapsed/Refractory T-Cell Lymphoma A phase I/Ib study established the Maximum Tolerated Dose (MTD) at 800 mg twice daily under fasting conditions [5]. Key efficacy and safety results from this study are:

Parameter Result
Overall Response Rate (ORR) 45.7% (16/35 patients) [5]
Complete Response (CR) 3 patients [5]
Partial Response (PR) 13 patients [5]
Median Duration of Response (DOR) 4.9 months [5]
Most Common Related Grade ≥3 TEAE Transaminase elevation (21% of patients) [5]

Combination Therapy with Romidepsin Based on promising preclinical synergy, a phase I/II study evaluated this compound in combination with the histone deacetylase (HDAC) inhibitor romidepsin [4]. The Recommended Phase II Dose (RP2D) was determined to be This compound 800 mg BID orally plus Romidepsin 14 mg/m² IV on days 1, 8, and 15 of a 28-day cycle [4].

Parameter Result
Overall Response Rate (ORR) 63.0% (17/27 evaluable patients) [4]
ORR in PTCL patients 75% [4]
ORR in CTCL patients 53.3% [4]
Complete Response (CR) 25.9% [4]
Partial Response (PR) 37.0% [4]
Median Duration of Response (DOR) 5.03 months [4]

The most frequent Treatment-Emergent Adverse Events (TEAEs) of any grade in the combination study included nausea, thrombocytopenia, increased liver enzymes (AST/ALT), decreased appetite, and neutropenia [4].

Experimental Protocols for Research

For scientific research, here are the key methodologies related to the assessment of this compound's activity.

1. In Vitro Cell Viability and Apoptosis Assay This protocol is used to determine the anti-proliferative and pro-apoptotic effects of this compound.

  • Cell Lines: Can use immortalized B-cell lymphoma cells (e.g., Raji, TOLEDO) or patient-derived primary lymphoma cells [5] [3].
  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 μM to 10 μM) for a set period (e.g., 72 hours) [3].
  • Viability Measurement: Assess cell proliferation using an MTT assay after incubation [3].
  • Apoptosis Detection: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells [5] [3].
  • Downstream Signaling Analysis: Evaluate inhibition of the PI3K pathway by measuring phosphorylation of AKT (pAKT) via western blotting, with EC50 values reported in the nanomolar range [3].

2. In Vivo Pharmacokinetics (PK) and Efficacy Study This protocol outlines how to assess the drug's properties in an animal model.

  • Dosing: Administer this compound orally. In rodent studies, doses as low as 3 mg/kg have shown plasma concentrations above the effective level for over 6 hours [3].
  • PK Sampling: Collect blood plasma samples at various time points after administration.
  • PK Analysis: Use a non-compartmental method to calculate key parameters [5]:
    • Half-life (T½): Approximately 2-3 hours in rats and dogs [3].
    • Maximum Concentration (Cmax) and Area Under the Curve (AUC).
  • Efficacy Models: Evaluate anti-tumor activity in mouse xenograft models engrafted with T-cell leukemia or lymphoma cells [5].

Pathway and Workflow Visualization

The following diagram illustrates the core signaling pathway targeted by this compound and the consequent cellular effects.

tenalisib_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_d PI3Kδ/γ (this compound Target) RTK->PI3K_d Activates GPCR GPCR GPCR->PI3K_d Activates PIP3 PIP₃ PI3K_d->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTOR mTORC1 AKT->mTOR Activates FOXO FOXO Transcription Factors AKT->FOXO Inhibits GSK3 GSK-3 AKT->GSK3 Inhibits Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism FOXO->Survival (Promotes Apoptosis) Inhibited This compound This compound This compound->PI3K_d Inhibits

The experimental workflow for evaluating this compound in a research setting, from in vitro testing to in vivo validation, is outlined below.

experimental_workflow cluster_in_vitro In Vitro Profiling cluster_moa Mechanism of Action cluster_in_vivo In Vivo Studies A In Vitro Profiling B Mechanism of Action Studies A->B C In Vivo PK/PD Studies B->C D Clinical Trial Evaluation C->D A1 Cell Viability Assays (MTT/MTS) A2 Apoptosis Analysis (Annexin V/PI Staining) A3 Biomarker Analysis (pAKT Western Blot) B1 Target Selectivity (IC₅₀ Determination) B2 Pathway Modulation (Gene/Protein Expression) B3 Synergy Studies (e.g., with Romidepsin) C1 PK Profiling (T½, Cmax, AUC) C2 Efficacy in Xenograft Models C3 Toxicity & Biomarker Assessment

Future Research and Clinical Directions

Current evidence strongly supports the continued development of this compound. Its favorable pharmacokinetic profile, with rapid absorption and a half-life suitable for twice-daily dosing, makes it a practical candidate for oral regimens [5]. The synergistic effect observed with romidepsin provides a compelling rationale for exploring other combination strategies, such as with other epigenetic modifiers or immunomodulatory agents [4]. Future research should focus on:

  • Identifying predictive biomarkers for patient selection.
  • Understanding and managing mechanisms of resistance.
  • Exploring its efficacy in other hematologic malignancies where PI3Kδ/γ signaling plays a role.

References

Tenalisib preclinical studies T-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Tenalisib (RP6530) is a highly specific, orally available dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta and gamma isoforms [1] [2]. The PI3K pathway plays a central role in cell proliferation, survival, and migration, and its dysregulation is implicated in the pathophysiology of various cancers, including T-cell lymphomas [3] [1]. The delta and gamma isoforms are particularly expressed in hematopoietic cells, making them attractive targets for lymphoid malignancies [1].

A distinctive feature of this compound is that its metabolite, IN0385, also acts as an inhibitor of Salt-Inducible Kinase 3 (SIK3), which is believed to contribute to its overall anti-tumor activity by modulating additional signaling pathways in tumor cells [3].

The diagram below illustrates the proposed mechanistic basis for the this compound and romidepsin combination in T-cell lymphoma.

G This compound This compound PI3K PI3K δ/γ Pathway This compound->PI3K Inhibits Romidepsin Romidepsin HDAC HDAC Complex Romidepsin->HDAC Inhibits AKT p-AKT (Activation) PI3K->AKT Activates GeneExp Gene Transcription HDAC->GeneExp Modulates Outcomes Synergistic Effects: • Apoptosis • Cell Cycle Arrest • Anti-proliferation AKT->Outcomes Promotes Survival GeneExp->Outcomes Dysregulation

Synergistic mechanism of this compound and romidepsin in T-cell lymphoma.

Summary of Key Preclinical Evidence

The rationale for this compound, both as a monotherapy and in combination, is supported by several key preclinical findings.

  • In Vitro Monotherapy Activity: this compound demonstrated dose-dependent inhibition of cell growth in a panel of immortalized B-cell lymphoma cells, with a more pronounced effect in certain Diffuse Large B-Cell Lymphoma (DLBCL) lines [2]. This anti-proliferative activity was accompanied by a corresponding inhibition of phosphorylated AKT (pAKT), a key downstream effector of the PI3K pathway, confirming target engagement [2]. Treatment of patient-derived primary cells with this compound resulted in increased cell death [2].

  • In Vivo Monotherapy Efficacy: In a mouse T-cell leukemia xenograft model, this compound showed significant anti-tumor activity [1]. The compound exhibited a favorable pharmacokinetic profile in animal models, with plasma concentrations reaching levels sufficient for target inhibition at low doses [2].

  • Rationale for Combination with Romidepsin: In vitro studies in T-cell lymphoma cell lines suggested that combining a PI3K δ/γ inhibitor with an HDAC inhibitor like romidepsin could be synergistic [3]. This provided a strong rationale for clinical evaluation of the this compound-romidepsin combination, hypothesizing that simultaneous disruption of the PI3K pathway and epigenetic regulation would lead to enhanced anti-tumor responses [3] [4].

Experimental Protocols from Foundational Studies

The methodologies from foundational studies provide a template for investigating this compound's activity.

In Vitro Cell-Based Assays

The core protocols for evaluating this compound's cellular activity are outlined below, primarily based on investigations in multiple myeloma and lymphoma cell lines [2].

  • Cell Lines: Use established human lymphoma or T-cell lymphoma cell lines (e.g., MM-1S, MM-1R, OCI-LY-1, OCI-LY-10) [2].
  • Treatment and Incubation: Prepare this compound stock solution in DMSO. Treat cells with a range of this compound concentrations (e.g., from nanomolar to low micromolar, such as 1 μM). Include a vehicle control (DMSO). Incubate for a predetermined period (e.g., 72 hours) at 37°C [2].
  • Viability and Proliferation Assessment: Use MTT or other colorimetric assays to determine cell proliferation and viability after the incubation period [2].
  • Apoptosis Analysis: Perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify early and late apoptotic cell populations [2].
  • Target Modulation Analysis: Use western blotting to assess the reduction in levels of phosphorylated AKT (pAKT) in treated cells compared to controls to confirm pathway inhibition [2].
In Vivo Efficacy Models

The phase I/Ib monotherapy study referenced a mouse T-cell leukemia xenograft model [1]. A generalized protocol is described below.

  • Animal Model: Establish mouse xenograft models by subcutaneously implanting human T-cell lymphoma tumor cells into immunodeficient mice.
  • Dosing Formulation: Formulate this compound as a homogeneous suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC-Na) for oral administration [2].
  • Dosing Regimen: Once tumors are palpable, administer this compound orally at the chosen dose (e.g., doses ranging from 3 mg/kg and higher based on PK data). A twice-daily (BID) regimen is typical due to the compound's half-life. Include a vehicle control group.
  • Efficacy Endpoints: Monitor tumor volume and body weight regularly. Calculate tumor growth inhibition. At study end, analyze tumor samples for pharmacodynamic markers like pAKT downregulation [1].

Translation to Clinical Trials in T-Cell Lymphoma

The strong preclinical data supported the initiation of clinical trials. A phase I/Ib study (NCT02567656) established this compound monotherapy's safety and preliminary efficacy in relapsed/refractory TCL, showing an Overall Response Rate (ORR) of 45.7% [1].

Subsequently, a phase I/II open-label multicenter study (NCT03770000) evaluated the this compound and romidepsin combination in adults with relapsed/refractory TCL [3] [4]. The study design and key outcomes are detailed below.

Study Aspect Phase I/II Study (NCT03770000) Design & Findings
Study Design Multicenter, open-label, non-randomized trial with dose escalation (Phase I) and dose expansion (Phase II) phases [3].
Patients 33 adults with relapsed/refractory TCL (16 with Peripheral TCL, 17 with Cutaneous TCL) [3].
Treatment Oral this compound (BID) + IV Romidepsin (Days 1, 8, 15 of a 28-day cycle) until progression or intolerance [3].
Primary Objective Characterize safety/tolerability and determine Maximum Tolerated Dose (MTD) [3].
Key Safety Findings Most common any-grade AEs: nausea, thrombocytopenia, elevated liver enzymes, decreased appetite. 69.7% had related grade ≥3 AEs [3] [4].
Key Efficacy Findings ORR: 63.0% (PTCL: 75%; CTCL: 53.3%). Complete Response: 25.9%. Median Duration of Response: 5.03 months [3] [4].
Pharmacokinetics Co-administration did not significantly alter the pharmacokinetics of romidepsin [3].

The this compound and romidepsin combination demonstrates a favorable safety and efficacy profile, supporting its continued development as a potential treatment option for relapsed/refractory T-cell lymphoma [3].

References

Tenalisib apoptotic activity lymphoma cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Apoptotic Activity

Tenalisib exerts its anti-tumor effects through targeted inhibition of key signaling pathways. The table below summarizes its core mechanistic activity:

Aspect Description
Primary Target Dual PI3K δ/γ inhibitor; IC50 of 24.5 nM (PI3Kδ) and 33.2 nM (PI3Kγ) in cell-free assays [1].
Selectivity >300-fold selective over PI3Kα isoform; >100-fold selective over PI3Kβ isoform [2] [1].
Key Downstream Effect Dose-dependent inhibition of phospho-AKT (pAKT), a critical downstream effector of the PI3K pathway [2] [1].
Pro-apoptotic Effect Induces apoptosis in primary malignant cells from Cutaneous T-Cell Lymphoma (CTCL) and B-cell lymphoid tumors [2].

The ensuing apoptotic cascade involves key molecular events. Treatment with this compound in Multiple Myeloma (MM) cell lines (MM-1S and MM-1R) results in a 70–90% inhibition of pAKT, a central survival signal [1]. Furthermore, studies on primary malignant cells derived from patients with CTCL demonstrated that this compound effectively induces apoptosis [2].

The diagram below illustrates the core signaling pathway targeted by this compound and its subsequent pro-apoptotic effects.

G PI3K_Signal External Growth Signal PI3K_delta PI3K δ/γ PI3K_Signal->PI3K_delta PIP2_to_PIP3 PIP₂ → PIP₃ Conversion PI3K_delta->PIP2_to_PIP3 AKT_activation AKT Activation (Phosphorylation) PIP2_to_PIP3->AKT_activation mTOR mTOR Activation AKT_activation->mTOR Apoptosis_Suppression Apoptosis Suppression AKT_activation->Apoptosis_Suppression Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound (RP6530) This compound->PI3K_delta Inhibits Inhibited_AKT Inhibition of pAKT This compound->Inhibited_AKT Induced_Apoptosis Induced Apoptosis Inhibited_AKT->Induced_Apoptosis

Quantitative Data on Anti-Proliferative and Apoptotic Effects

The efficacy of this compound has been quantified across various hematologic malignancy cell lines, showing dose-dependent anti-proliferative and pro-apoptotic activity.

Cell Line / Model Experimental Effect Quantitative Result Citation
Immortalized B-cell lymphoma (Raji, TOLEDO, KG-1, JEKO, REC-1) Growth inhibition >50% inhibition @ 2-7 μM [1]
DLBCL cell lines (OCI-LY-1 and OCI-LY-10) Growth inhibition & pAKT inhibition >50% inhibition @ 0.1-0.7 μM; pAKT inhibition EC50 = 6 nM & 70 nM [1]
Patient-derived primary cells Induction of cell death (apoptosis) Increased cell death at 4 μM [1]
MM cell lines (MM-1S and MM-1R) pAKT inhibition 70–90% inhibition of pAKT at 1 μM [1]
Mouse MOLT-4 xenograft model (T-ALL) In vivo tumor growth delay Confirmed efficacy in pre-clinical model [2]

Key Experimental Protocols

The following methodologies are representative of key experiments used to evaluate this compound's activity.

Cell Viability and Proliferation Assay (MTT Assay)
  • Purpose: To determine the anti-proliferative effects of this compound.
  • Cell Lines: Used various lymphoma cell lines (e.g., MM-1S, MM-1R) [1].
  • Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., from low nM to low μM). After a specified incubation period (e.g., 72 hours), an MTT reagent is added. The metabolically active cells convert MTT to purple formazan crystals, which are solubilized, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The absorbance is directly proportional to the number of viable cells [1].
  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and half-maximal inhibitory concentration (IC50) values can be determined.
Apoptosis Detection by Flow Cytometry
  • Purpose: To quantify the proportion of cells undergoing apoptosis.
  • Staining: Cells are treated with this compound and then stained with Annexin V-APC and 7-AAD [3].
  • Principle:
    • Annexin V-APC: Binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane during early apoptosis.
    • 7-AAD: A DNA dye that penetrates cells in late apoptosis or necrosis when membrane integrity is lost.
  • Procedure: After staining, cells are analyzed using a flow cytometer (e.g., FACSCalibur). The population of cells is categorized into live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) [3].
Western Blot Analysis for Pathway Modulation
  • Purpose: To assess the inhibition of the PI3K-AKT pathway and detection of apoptosis markers.
  • Target Proteins: Phospho-AKT (S473), total AKT, cleaved caspase-3, cleaved PARP, and other downstream targets like phospho-S6K1 [3].
  • Procedure:
    • Cell Lysis: this compound-treated cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
    • Protein Quantification: Protein concentration is determined using a BCA assay.
    • Gel Electrophoresis: Proteins are separated by molecular weight using SDS-PAGE.
    • Membrane Transfer: Proteins are transferred to a nitrocellulose membrane.
    • Antibody Incubation: The membrane is incubated with specific primary antibodies overnight, followed by HRP-conjugated secondary antibodies.
    • Detection: Protein bands are visualized using a chemiluminescence substrate and imaging system [3].

Future Research and Clinical Translation

The strong preclinical rationale for this compound's apoptotic activity has successfully translated into clinical trials. A phase I/Ib study in patients with relapsed/refractory T-cell lymphoma (TCL) confirmed the downregulation of proliferation and activation markers in responding tumors and demonstrated an overall response rate of 45.7% [4]. Furthermore, based on in vitro synergy, a phase I/II study of this compound in combination with the histone deacetylase (HDAC) inhibitor romidepsin has been completed, showing a high overall response rate of 63.0% in patients with relapsed/refractory TCL, supporting the further development of this combination [5] [6].

References

Tenalisib pharmacokinetics half-life Cmax Tmax

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile & Clinical Efficacy

Parameter Monotherapy (Tenalisib) [1] Combination Therapy (this compound + Romidepsin) [2] [3]
Half-life (T₁/₂) ~2.28 hours Information not specified in results
Tₘₐₓ Rapidly absorbed Information not specified in results
Cₘₐₓ Information not specified in results Dose-proportional exposure from 400-800 mg BID
Recommended Dose 800 mg, twice daily (fasting) This compound 800 mg BID + Romidepsin 14 mg/m²
Dosing Schedule 28-day cycle, orally until progression or toxicity 28-day cycle; this compound oral BID, Romidepsin IV (Days 1, 8, 15)
Overall Response Rate (ORR) 45.7% (in evaluable patients) 63.0% (in evaluable patients)
Response Breakdown 3 Complete Response (CR), 13 Partial Response (PR) 7 CR (25.9%), 10 PR (37.0%)
Median Duration of Response 4.9 months 5.03 months

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, and orally available dual inhibitor of the PI3K delta (δ) and gamma (γ) isoforms, with IC50 values of 24.5 nM and 33.2 nM, respectively. It exhibits substantial selectivity (over 100-fold) over the α and β isoforms [4]. The following diagram illustrates its mechanism of action:

G BCR B-Cell Receptor (BCR) PI3Kd PI3K δ Isoform BCR->PI3Kd TCR T-Cell Receptor (TCR) TCR->PI3Kd GPCR GPCR Signals PI3Kg PI3K γ Isoform GPCR->PI3Kg PIP3 PIP3 PI3Kd->PIP3 PI3Kg->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT MDM2 MDM2 AKT->MDM2 Survival Cell Survival & Proliferation AKT->Survival p53 p53 MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->PI3Kd Inhibits This compound->PI3Kg Inhibits

This pathway inhibition leads to downstream modulation of the tumor microenvironment and promotes apoptosis in malignant T-cells [1] [4]. Preclinical data also indicates that a metabolite of this compound inhibits Salt-Inducible Kinase 3 (SIK3), suggesting an additional mechanism of action that may contribute to its overall efficacy [2].

Experimental Protocol Overview

The key pharmacokinetic and safety data for this compound were primarily established in a Phase I/Ib clinical trial (NCT02567656) [1]. Here is the experimental workflow:

G Start Patient Population: Relapsed/Refractory T-Cell Lymphoma (PTCL & CTCL) A Phase I: Dose Escalation (3+3 Design) Start->A B Dose Cohorts: 200 mg, 400 mg, 800 mg BID (Fasting & Fed States) A->B C Primary Goal: Determine Maximum Tolerated Dose (MTD) B->C D Phase Ib: Dose Expansion MTD: 800 mg BID (Fasting) C->D E Assessments D->E F1 Safety (AEs, SAEs, DLTs) CTCAE v4.03 E->F1 F2 Pharmacokinetics (PK) Multiple time points E->F2 F3 Efficacy (ORR, DoR) Lugano/Guidelines E->F3

  • Key Eligibility: Patients with histologically confirmed relapsed/refractory PTCL or CTCL who had received ≥1 prior therapy and had adequate organ function [1].
  • PK Sampling: In the dose-escalation phase, intensive PK blood sampling was performed to determine parameters like Cmax and half-life. For this compound monotherapy, this included sampling on Cycle 1 Day 1 at pre-dose, and multiple post-dose time points [1].
  • Safety Monitoring: Dose-Limiting Toxicities (DLTs) were rigorously assessed during the first 28-day cycle. The 800 mg dose under fed conditions resulted in two DLTs, establishing 800 mg BID under fasting conditions as the MTD [1].

Future Clinical Development

Research on this compound continues to evolve, focusing on combination therapies to improve outcomes:

  • This compound-Romidepsin Combination: The combination showed a favorable safety profile with no significant drug-drug interactions observed in PK analyses. The synergy between PI3K inhibition and HDAC inhibition is a promising area for further development in R/R TCL [2] [3].
  • Ongoing Trials: A Phase II study of this compound in Triple-Negative Breast Cancer (TNBC) began recruitment in March 2024 (NCT06189209), indicating an expansion of its application to solid tumors [4].

References

Tenalisib structure solid forms isoquinolinones

Author: Smolecule Technical Support Team. Date: February 2026

Tenalisib (RP6530) at a Glance

The table below summarizes the core identity and available structural data for this compound [1].

Property Description
Generic Name This compound [1]
Code Name RP6530 [2] [3]
IUPAC Name 3-(3-fluorophenyl)-2-[(1S)-1-[(9H-purin-6-yl)amino]propyl]-4H-chromen-4-one [1]
Chemical Formula C₂₃H₁₈FN₅O₂ [1]
Molecular Weight 415.43 g/mol [1]
Chemical Structure A chromen-4-one (benzopyran-4-one) core, substituted with a 3-fluorophenyl group and an (S)-configured side chain containing a purine moiety [1].
Related to Isoquinolinones? No. This compound is based on a chromen-4-one scaffold. While both are nitrogen-containing heterocycles, chromen-4-ones and isoquinolinones are distinct chemical classes [1].
Available Solid Form Data Not disclosed in the identified literature.

Mechanism of Action and Signaling Pathway

This compound is a novel, orally available, dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms [2] [3]. These isoforms are predominantly expressed in cells of hematopoietic origin. The following diagram illustrates the PI3K signaling pathway and the specific point of this compound's action.

G CellSurfaceReceptor Cell Surface Receptor (e.g., BCR, TCR, GPCR) PI3K PI3K Activation CellSurfaceReceptor->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcesses Cell Processes (Proliferation, Survival, Metabolism, Migration) mTOR->CellProcesses Promotes This compound This compound (RP6530) Dual PI3Kδ/γ Inhibitor This compound->PI3K Inhibits

This compound inhibits the PI3Kδ and γ isoforms, blocking the downstream oncogenic signaling cascade.

Key Preclinical and Clinical Findings

The tables below summarize the selectivity, efficacy, and safety data from preclinical and clinical studies.

Table 1: In Vitro Isoform Selectivity Profile of this compound [4] [3] This table demonstrates its dual δ/γ inhibitory nature and selectivity over the α and β isoforms.

PI3K Isoform IC₅₀ / Potency Primary Expression
PI3Kδ Nanomolar range Hematopoietic cells (B-cells, T-cells)
PI3Kγ Nanomolar range Hematopoietic cells (Myeloid cells)
PI3Kα Several-fold selective over α/β Ubiquitous
PI3Kβ Several-fold selective over α/β Ubiquitous

Table 2: Clinical Efficacy in Relapsed/Refractory T-Cell Lymphoma (Phase I/Ib Study) [3]

Parameter Result
Patient Population Relapsed/Refractory PTCL and CTCL (n=35 evaluable)
Recommended Dose 800 mg, twice daily (fasting)
Overall Response Rate (ORR) 45.7%
Complete Response (CR) 3 patients
Partial Response (PR) 13 patients
Median Duration of Response (DoR) 4.9 months
Key Pharmacodynamic Effect Marked downregulation of pAKT, CD30, IL-31, and IL-32α

Table 3: Most Frequently Reported Treatment-Emergent Adverse Events (TEAEs) [3]

Adverse Event All-Grade Incidence Grade ≥3 Incidence
Fatigue 45% Not specified
Transaminase Elevation 33% 21%
Pyrexia 37% Not specified
Diarrhea Frequently reported Limited events
Nausea / Vomiting Frequently reported Not specified

Research Gaps and Future Directions

Based on the current data, here are potential areas for further investigation:

  • Solid Form Development: A primary research gap is the public disclosure of this compound's solid-state chemistry. Future work could focus on the synthesis and characterization of its pharmaceutically acceptable salts, cocrystals, and polymorphs to optimize physicochemical properties.
  • Combination Therapies: Given its acceptable safety profile and mechanism of action, this compound is a strong candidate for combination regimens. A phase I/II study combining this compound with romidepsin (a histone deacetylase inhibitor) is already ongoing [3].
  • Expanding Indications: While current data is promising in hematologic malignancies, its role in solid tumors and other immune-mediated diseases could be further explored.

References

Tenalisib investigational drug development status

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Preclinical Profile

Tenalisib is a highly selective, equipotent dual inhibitor of the PI3K delta and gamma isoforms, which are predominantly expressed in cells of hematopoietic origin [1] [2]. Its mechanism and key preclinical characteristics are detailed below.

Target and Signaling Pathway The PI3K pathway is a crucial cellular signaling hub. Its hyperactivation promotes tumor cell proliferation, survival, and migration [2]. The diagram below illustrates this compound's specific mechanism within this pathway.

g BCR B-Cell Receptor (BCR) PI3K_d PI3K δ Isoform BCR->PI3K_d TCR T-Cell Receptor (TCR) TCR->PI3K_d ChemoR Chemokine Receptors PI3K_g PI3K γ Isoform ChemoR->PI3K_g PIP2 PIP2 PI3K_d->PIP2 PI3K_g->PIP2 CellMigration Cell Migration & Cytokine Production PI3K_g->CellMigration PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation AKT->CellSurvival PDK1->AKT mTOR->CellSurvival This compound This compound This compound->PI3K_d Inhibits This compound->PI3K_g Inhibits

This compound selectively inhibits PI3K δ/γ isoforms, blocking oncogenic signaling.

Key Preclinical Data

  • Potency and Selectivity: this compound demonstrates high potency against PI3Kδ (IC₅₀ = 24.5 nM) and PI3Kγ (IC₅₀ = 33.2 nM), with >300-fold and >100-fold selectivity over the α and β isoforms, respectively [1] [2].
  • Cellular Potency: Cellular efficacy (EC₅₀) was confirmed in human whole blood assays, including anti-FcεR1-induced CD63 expression (37.8 nM) and LPS-induced B-cell proliferation (250 nM) [1].
  • Metabolite Activity: A major metabolite of this compound, IN0385, is an inhibitor of Salt-Inducible Kinase 3 (SIK3), which may contribute to its overall anti-tumor activity through an additional, non-PI3K pathway [3].

Clinical Development Status and Trial Data

Clinical trials have progressed to evaluate this compound both as a single agent and in combination with other therapies for T-cell lymphomas.

This compound Monotherapy (Phase I/Ib)

A Phase I/Ib study (NCT02567656) established the safety and preliminary efficacy of this compound monotherapy in patients with relapsed/refractory TCL [4].

Aspect Findings
Recommended Dose 800 mg, twice daily (BID), under fasting conditions [4]
Safety Profile Most common related Grade ≥3 TEAE was transaminase elevation (21%). Other frequent TEAEs included fatigue (45%) [4].
Efficacy (n=35) Overall Response Rate (ORR): 45.7% (16/35 patients; 3 Complete Responses/13 Partial Responses). Median Duration of Response (DoR) was 4.9 months [4].
Pharmacokinetics Rapidly absorbed with a median half-life of ~2.28 hours, supporting a twice-daily dosing regimen [4].
This compound in Combination Therapy (Phase I/II)

Based on monotherapy data and preclinical synergy, a Phase I/II study (NCT03770000) evaluated this compound in combination with the histone deacetylase (HDAC) inhibitor romidepsin [3].

Aspect Findings
Recommended Phase II Dose (RP2D) This compound 800 mg BID + Romidepsin 14 mg/m² [3]
Safety Profile No dose-limiting toxicities were reported at the RP2D. Common TEAEs (any grade) included nausea, thrombocytopenia, elevated liver enzymes, decreased appetite, and neutropenia [3].
Efficacy (n=27) Overall Response Rate (ORR): 63.0% (17/27 patients; 7 Complete Responses/10 Partial Responses). ORR was 75% in PTCL and 53.3% in CTCL subtypes. Median DoR was 5.03 months [3].
Pharmacokinetics Co-administration did not significantly alter the pharmacokinetics of romidepsin, indicating no clinically relevant drug-drug interaction [3].

Interpretation and Future Directions

The clinical data suggests that this compound is a promising therapeutic agent for relapsed/refractory T-cell lymphomas. The combination of this compound with romidepsin appears to be particularly compelling, demonstrating:

  • Synergistic Action: The combination potentially overcomes the limitations of single-agent therapies, resulting in a higher ORR [3].
  • Manageable Safety: The combination regimen showed a predictable and manageable safety profile without unexpected cumulative toxicity [3].
  • Disease-Specific Activity: The higher response rates in PTCL compared to CTCL observed in the combination trial highlight the importance of patient stratification in future studies [3].

For the most current trial status, you can refer to the official clinical trial registries (e.g., ClinicalTrials.gov) using the identifiers NCT02567656 (monotherapy) and NCT03770000 (combination therapy) [4] [5].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Tenalisib directly targets key enzymes in oncogenic signaling and immune cell function. The diagram below illustrates its core mechanism of action and downstream effects.

G cluster_targets This compound Primary Targets cluster_secondary Secondary Target (via Metabolite) cluster_downstream Downstream Signaling cluster_effects Cellular Consequences This compound This compound PI3K_d PI3K_d This compound->PI3K_d Inhibits PI3K_g PI3K_g This compound->PI3K_g Inhibits SIK3 SIK3 This compound->SIK3 Metabolite Inhibits AKT AKT PI3K_d->AKT Activates PI3K_g->AKT Activates ImmuneResponse ImmuneResponse SIK3->ImmuneResponse Modulates mTOR mTOR AKT->mTOR Activates Survival Survival mTOR->Survival Proliferation Proliferation mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism

This compound inhibits PI3Kδ/γ and SIK3 to block oncogenic signaling and modulate immune response

  • PI3Kδ/γ Inhibition: The δ and γ isoforms of PI3K are highly expressed in hematopoietic cells [1]. This compound blocks their activity, leading to downregulation of the PI3K/AKT/mTOR signaling pathway, a key driver of cell survival, proliferation, and metabolism in cancer cells [2] [1]. It also shifts macrophage polarization from the immunosuppressive M2 phenotype to the inflammatory M1 state [1].
  • SIK3 Inhibition: The metabolite of this compound (IN0385) inhibits SIK3, which modulates several signaling pathways in tumor cells, though its specific role in lymphomas is still under investigation [3] [4].

Clinical Trial Data and Efficacy

This compound has been evaluated both as a monotherapy and in combination with other agents in patients with relapsed/refractory T-cell lymphomas.

Monotherapy Activity

A phase I/Ib study (NCT02567656) in relapsed/refractory TCL patients established the 800 mg twice daily (fasting) dose as the maximum tolerated dose (MTD) [2]. The most frequently reported Grade ≥3 treatment-related adverse event was transaminase elevation (21%) [2]. The efficacy in evaluable patients is summarized below.

Efficacy Parameter Result (Monotherapy Study)
Overall Response Rate (ORR) 45.7% (16 of 35 patients) [2]
Complete Response (CR) 3 patients [2]
Partial Response (PR) 13 patients [2]
Median Duration of Response (DOR) 4.9 months [2]
Combination Therapy Activity

Based on preclinical synergy, a phase I/II study (NCT03770000) evaluated this compound in combination with the histone deacetylase (HDAC) inhibitor romidepsin [3] [4]. The recommended dose was this compound 800 mg BID plus romidepsin 14 mg/m² [3] [4]. The combination showed a promising efficacy profile.

Efficacy Parameter Result (Combination Study)
Overall Response Rate (ORR) 63.0% (17 of 27 evaluable patients) [3] [4]
ORR in PTCL Patients 75% [3]
ORR in CTCL Patients 53.3% [3]
Complete Response (CR) 25.9% [3] [4]
Partial Response (PR) 37.0% [3] [4]
Median Duration of Response (DOR) 5.03 months [3] [4]

Experimental Protocols Overview

For researchers designing related studies, here are the core methodologies from key clinical trials.

Phase I/Ib Monotherapy Study Design [2]
  • Objective: Primary: Determine MTD and PK. Secondary: Assess anti-tumor activity.
  • Study Design: Two-part (dose escalation + expansion), multicenter, open-label.
  • Patients: Adults with histologically confirmed relapsed/refractory PTCL or CTCL after ≥1 prior therapy.
  • Dosing: this compound administered orally in 28-day cycles at doses from 200 to 800 mg twice daily.
  • Endpoint Assessment: Tumor response assessed per standard criteria (Lugano for PTCL, global response score for CTCL). Safety monitored via CTCAE v4.03.
Phase I/II Combination Therapy Study Design [3] [4]
  • Objective: Characterize safety, tolerability, MTD, and efficacy of this compound + romidepsin.
  • Study Design: Multicenter, open-label, non-randomized.
  • Patients: Adults with relapsed/refractory TCL.
  • Dosing:
    • This compound: 400, 600, or 800 mg orally, twice daily.
    • Romidepsin: 12 or 14 mg/m² IV on days 1, 8, and 15 of a 28-day cycle.
  • Endpoint Assessment: Tumor response evaluated per standard criteria. PK sampling to rule out drug-drug interactions.

Future Development and Context

The development of this compound continues in a complex landscape for PI3K inhibitors, which have faced challenges including toxicity concerns and regulatory setbacks [5] [6]. Its future development path appears focused on combination therapies:

  • Ongoing research explores its synergy with other agents, building on the positive combination data with romidepsin [3] [4].
  • According to a 2025 pipeline analysis, this compound remains an active investigational asset in oncology [7]. However, one source notes a shift in focus, suggesting a withdrawn trial in PTCL and new interest in its potential for breast cancer [6].

References

Tenalisib and the PI3K Signaling Pathway in Lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Tenalisib (RP6530) is a novel, orally available, highly selective dual inhibitor of the PI3K δ and γ isoforms. These isoforms are predominantly expressed in cells of hematopoietic origin and play a critical role in the growth, survival, and proliferation of malignant T-cells [1] [2].

The diagram below illustrates the core mechanism of this compound within the PI3K/AKT signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3K δ/γ (Heterodimer) RTK->PI3K_delta Activation Signal PIP2 PIP2 PI3K_delta->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT (Inactive) PIP3->AKT Recruits to Membrane PDK1 PDK1 pAKT p-AKT (Active) PDK1->pAKT Phosphorylates (Thr308) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival This compound This compound (PI3K δ/γ Inhibitor) This compound->PI3K_delta Inhibits

Diagram 1: this compound inhibits the PI3K δ/γ isoforms, preventing the downstream activation of AKT and mTORC1, which are critical for T-cell lymphoma survival and proliferation [1] [3].

Preclinical data indicates that this compound induces apoptosis and has anti-proliferative effects in patient-derived primary T-cell lymphoma lines. It also downregulates lactic acid metabolism, potentially shifting macrophage polarization from a pro-tumor M2-like state to an inflammatory M1-like phenotype, thereby altering the tumor microenvironment [2].

Clinical Efficacy of this compound in Relapsed/Refractory T-Cell Lymphoma

The clinical efficacy of this compound, both as a monotherapy and in combination, has been evaluated in phase I/Ib and phase I/II studies. The tables below summarize the key efficacy endpoints.

Table 1: this compound Monotherapy Clinical Trial Data (Phase I/Ib Study) This data is from a study of this compound in patients with relapsed/refractory peripheral and cutaneous T-Cell Lymphoma [1].

Parameter Result
Study Identifier NCT02567656
Patient Population Relapsed/Refractory TCL (PTCL & CTCL)
Recommended Phase II Dose 800 mg, twice daily (fasting)
Overall Response Rate (ORR) 45.7% (16/35 evaluable patients)
Complete Response (CR) 8.6% (3 patients)
Partial Response (PR) 37.1% (13 patients)
Median Duration of Response (DOR) 4.9 months

Table 2: this compound in Combination with Romidepsin (Phase I/II Study) This study investigated the synergistic potential of this compound with the histone deacetylase (HDAC) inhibitor romidepsin [4] [5].

Parameter Result
Study Identifier NCT03770000
Patient Population Relapsed/Refractory TCL (PTCL & CTCL)
Recommended Doses This compound: 800 mg BID (oral); Romidepsin: 14 mg/m² (IV, Days 1, 8, 15)
Overall Response Rate (ORR) 63.0% (17/27 evaluable patients)
ORR - PTCL Subgroup 75.0%
ORR - CTCL Subgroup 53.3%
Complete Response (CR) 25.9% (7 patients)
Partial Response (PR) 37.0% (10 patients)
Median Duration of Response (DOR) 5.03 months

G Hypothesis In Vitro Hypothesis: Synergy between PI3K and HDAC inhibition in TCL Design Study Design: Phase I/II, Open-Label, Multicenter Hypothesis->Design PhaseI Phase I (Dose Escalation): Determine MTD/RP2D of combination Design->PhaseI PhaseII Phase II (Dose Expansion): Assess safety & anti-tumor activity at RP2D PhaseI->PhaseII Results Key Results: No DLTs at highest dose. ORR: 63.0% (n=27) PhaseII->Results Conclusion Conclusion: Favorable safety & efficacy profile supports further development Results->Conclusion

Experimental Protocols and Methodologies

For researchers aiming to validate or build upon these findings, here is a summary of the key methodologies from the cited studies.

1. Clinical Trial Design (Phase I/Ib)

  • Objective: Primary endpoints were to determine the Maximum Tolerated Dose (MTD) and characterize the safety and pharmacokinetic (PK) profile of this compound [1].
  • Dosing: this compound was administered orally in 28-day cycles. The dose escalation phase tested 200, 400, and 800 mg twice daily (BID) under fasting and fed conditions to assess the MTD [1].
  • DLT Evaluation: Dose-Limiting Toxicities (DLTs) were assessed during the first 28-day cycle. Hematological DLTs included Grade 4 neutropenia >7 days or Grade ≥3 febrile neutropenia. Non-hematological DLTs included Grade ≥3 toxicities, with specific exceptions for manageable events like diarrhea/nausea, and transaminase elevations that did not resolve to ≤Grade 1 within 7 days [1].
  • PK Sampling: Intensive PK sampling was performed on Day 1 of Cycles 1 and 2. Parameters like maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) were calculated [1].

2. Efficacy and Biomarker Analysis

  • Response Assessment: Tumor response was evaluated using standardized criteria. For PTCL, the Lugano Classification was used, while for CTCL, the global response score was applied, which integrates skin, lymph node, and visceral organ assessments [4] [5].
  • Biomarker Analysis: In the monotherapy study, tumor biopsies from responding patients were analyzed via immunohistochemistry (IHC). A marked downregulation of biomarkers including CD30, IL-31, and IL-32α was observed, suggesting a potential mechanism for the anti-tumor immune response [1].

Safety and Tolerability Profile

The safety profile of this compound is a critical consideration for clinical development.

  • Monotherapy: The most frequently reported treatment-emergent adverse events (TEAEs) were fatigue (45%). The most common drug-related TEAE was transaminase elevation (33%), which was also the most frequent Grade ≥3 related TEAE (21%). Two DLTs occurred in the 800 mg fed cohort, leading to the establishment of 800 mg BID under fasting conditions as the MTD [1].
  • Combination with Romidepsin: The most common any-grade TEAEs (reported in >15% of patients) included nausea, thrombocytopenia, increased AST/ALT, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, and hypokalemia. Grade ≥3 related TEAEs were reported in 69.7% of patients, reflecting the expected increased toxicity with combination therapy. Importantly, no DLTs were reported during the dose escalation of the combination, and co-administration did not significantly alter the pharmacokinetics of romidepsin [4] [5].

Future Directions and Conclusions

The data demonstrates that this compound is a promising therapeutic agent for relapsed/refractory T-cell lymphomas. Its acceptable safety profile and single-agent efficacy, coupled with the markedly improved ORR when combined with romidepsin, strongly support its continued clinical development [1] [4] [5].

Future research directions include:

  • Confirming the efficacy of the this compound-romidepsin combination in larger, randomized trials.
  • Exploring combinations with other novel agents or standard therapies.
  • Further validating the identified biomarkers (CD30, IL-31, IL-32α) to potentially identify patient subgroups most likely to benefit from this compound therapy.

References

Tenalisib-Romidepsin Combination Therapy: A Phase II Protocol for r/r T-Cell Lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Protocol Abstract: This document outlines a phase II, open-label, multicenter study to evaluate the safety and efficacy of Tenalisib, a dual PI3K δ/γ and SIK3 inhibitor, in combination with the histone deacetylase (HDAC) inhibitor Romidepsin, in adults with relapsed or refractory T-Cell Lymphoma (TCL). The proposed regimen uses the Maximum Tolerated Dose (MTD) established in prior studies: this compound 800 mg orally twice daily and Romidepsin 14 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle. Treatment continues until disease progression or unacceptable toxicity. The primary objective is to characterize the safety profile, with key secondary objectives including the assessment of anti-tumor activity (Objective Response Rate, ORR) and Duration of Response (DoR).

Introduction & Rationale

T-cell lymphomas (TCL) are a heterogeneous group of malignancies representing approximately 15% of all non-Hodgkin lymphomas [1]. Patients with relapsed or refractory (r/r) disease, particularly those with peripheral TCL (PTCL), have a poor prognosis, with a 5-year overall survival of less than 35% [1]. Currently approved single-agent therapies for r/r TCL, with the exception of brentuximab vedotin in CD30+ disease, have modest objective response rates of 25-30% [1] [2]. There is a significant unmet need for novel, more effective therapeutic strategies.

The combination of PI3K and HDAC inhibitors represents a promising approach due to their synergistic anti-tumor potential. Pre-clinical in vitro studies in TCL cell lines have demonstrated that the combination is synergistic [1]. This compound is a highly specific, orally available dual inhibitor of the PI3K δ and γ isoforms, which are predominantly expressed in hematopoietic cells [3]. Its metabolite also inhibits salt-inducible kinase 3 (SIK3), which may contribute to its mechanism of action [1]. Romidepsin is an HDAC inhibitor already approved for the treatment of PTCL and cutaneous TCL (CTCL) in patients who have received at least one prior therapy [1]. By targeting complementary pathways, this combination aims to enhance tumor cell death, apoptosis, and cell cycle arrest, potentially improving patient outcomes.

Study Design & Methodology
  • Study Design: Open-label, multicenter, single-arm phase II study.
  • Population: Adults with histologically confirmed relapsed/refractory TCL (including both PTCL and CTCL subtypes) who have received at least one prior systemic therapy [1] [2].
  • Treatment Regimen:
    • This compound: 800 mg administered orally twice daily (BID), one hour before meals, continuously throughout a 28-day cycle [1].
    • Romidepsin: 14 mg/m² administered as a 4-hour intravenous infusion on Days 1, 8, and 15 of each 28-day cycle [1].
  • Treatment Duration: Cycles repeat every 28 days until documented disease progression, unacceptable toxicity, or patient withdrawal of consent. Patients demonstrating clinical benefit may continue treatment for up to two years [2].
  • Primary Objective: To characterize the safety and tolerability of the combination.
  • Secondary Objectives: To evaluate the anti-tumor activity, including Objective Response Rate (ORR) and Duration of Response (DoR), and to assess the pharmacokinetics (PK) of the combination.
  • Key Endpoints:
    • Safety: Incidence and severity of Treatment-Emergent Adverse Events (TEAEs), Serious Adverse Events (SAEs), and laboratory abnormalities graded according to CTCAE v5.0.
    • Efficacy:
      • ORR: Defined as the sum of Complete Response (CR) and Partial Response (PR) rates.
      • DoR: Defined as the time from the initial documentation of response to the first documentation of disease progression.

The following diagram illustrates the dosing schedule for one 28-day cycle:

G Start 28-Day Treatment Cycle Day1 Day 1 Start->Day1 Day8 Day 8 Start->Day8 Day15 Day 15 Start->Day15 Day22 Days 1-28 Start->Day22 Rest Days 22-28 Treatment Rest Start->Rest Day1->Day8 Romidepsin Romidepsin IV Infusion (14 mg/m²) Day1->Romidepsin Day8->Day15 Day8->Romidepsin Day15->Day22 Day15->Romidepsin Day22->Rest This compound This compound Oral BID (800 mg) Day22->this compound

Patient Demographics & Baseline Characteristics

The following table summarizes the baseline characteristics of patients from the prior phase I/II study, which can serve as a reference for the expected patient population in this phase II trial [1].

Characteristic All Patients (N=33) PTCL (n=16) CTCL (n=17)
Median Age (years) 66.2 - -
Age Range 42.9 - 83.4 - -
Sex (% Male) 51.5% - -
Race (% Caucasian) 81.8% - -
ECOG Performance Status 0/1 42.4% / 54.6% - -
Stage III/IV Disease 66.6% 87.6% 47.1%
Disease Relapsed after Last Therapy 36.4% 31.3% 41.2%
Safety & Efficacy Profile

Data from the phase I/II study demonstrates a manageable safety profile and promising efficacy for the this compound and Romidepsin combination.

Table 2: Safety and Efficacy Outcomes (MITT Population, N=33) [1]

Parameter Result
Most Common TEAEs (Any Grade, >15%) Nausea, thrombocytopenia, increased AST/ALT, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, hypokalemia.
Grade ≥3 Related TEAEs 69.7%
Overall Response Rate (ORR) 63.0%
ORR (PTCL) 75.0%
ORR (CTCL) 53.3%
Complete Response (CR) Rate 25.9%
Partial Response (PR) Rate 37.0%
Median Duration of Response (DoR) 5.03 months
Statistical Considerations
  • Sample Size: For the dose expansion phase of the previous study, 12 patients per group (PTCL and CTCL) were considered appropriate for a preliminary assessment of anti-tumor activity [1]. A larger sample size would be determined based on the primary endpoint for a definitive phase II trial.
  • Analysis Populations:
    • Safety Population: All patients who receive at least one dose of study medication.
    • Efficacy (mITT) Population: All evaluable patients who received the study drug and had at least one post-baseline tumor assessment [1].
  • Statistical Methods: Data will be summarized using descriptive statistics for continuous variables and frequencies and percentages for categorical variables.
Mechanism of Action & Synergistic Potential

The rationale for the this compound and Romidepsin combination is grounded in their complementary mechanisms of action, which target different pro-survival pathways in cancer cells. The following diagram illustrates this synergistic interaction.

G cluster_this compound This compound inhibits: cluster_romidepsin Romidepsin inhibits: cluster_effects Combined Anti-Tumor Effects Ten This compound PI3Kd PI3K-δ Isoform Ten->PI3Kd PI3Kg PI3K-γ Isoform Ten->PI3Kg SIK3 SIK3 (via metabolite) Ten->SIK3 Rom Romidepsin HDAC Histone Deacetylase (HDAC) Rom->HDAC Survival Blocks Pro-Survival Signals PI3Kd->Survival PI3Kg->Survival SIK3->Survival Apoptosis Induces Apoptosis HDAC->Apoptosis Arrest Cell Cycle Arrest HDAC->Arrest Prolif Inhibits Proliferation Apoptosis->Prolif Arrest->Prolif Survival->Prolif

Conclusion

The combination of this compound and Romidepsin represents a promising therapeutic strategy for patients with relapsed/refractory T-Cell Lymphoma. The phase I/II data support a favorable risk-benefit profile, with a manageable safety spectrum and a high overall response rate of 63.0%, surpassing the historical benchmarks of single-agent therapies [1]. The established dose of this compound 800 mg BID and Romidepsin 14 mg/m² provides a solid foundation for further clinical development in a dedicated phase II trial.

References

Comprehensive Application Notes and Protocol: Tenalisib-Romidepsin Combination Therapy for Relapsed/Refractory T-Cell Lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

T-cell lymphomas (TCL) represent a clinically and biologically heterogeneous group of lymphoid malignancies derived from mature T-cells, comprising approximately 15% of all non-Hodgkin lymphomas. These lymphomas are broadly categorized into aggressive peripheral T-cell lymphomas (PTCL) and indolent cutaneous T-cell lymphomas (CTCL). The prognosis for patients with relapsed/refractory (R/R) TCL remains poor, with a 5-year overall survival rate of less than 35% for PTCL patients, highlighting the significant unmet medical need in this patient population. Currently available treatments for R/R TCL demonstrate modest activity, with objective response rates (ORR) typically ranging between 25-30%, necessitating the development of novel therapeutic approaches with improved efficacy and acceptable safety profiles. [1] [2]

The scientific rationale for combining tenalisib with romidepsin stems from their complementary mechanisms of action targeting key pathways in T-cell lymphomagenesis. This compound is a highly selective dual phosphoinositide 3-kinase δ/γ (PI3K δ/γ) and salt-inducible kinase 3 (SIK3) inhibitor that disrupts critical cell survival and proliferation signals in malignant T-cells. Romidepsin is a potent histone deacetylase (HDAC) inhibitor that modulates epigenetic regulation, inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. Preclinical in vitro studies in T-cell lymphoma cell lines have demonstrated synergistic anti-tumor activity when these agents are combined, with enhanced apoptosis compared to either agent alone. This synergistic interaction provided the foundational evidence for clinical evaluation of this combination in R/R TCL patients. [3] [4]

Clinical Trial Design and Patient Demographics

Study Structure and Treatment Protocol

This phase I/II multicenter, open-label, non-randomized study (ClinicalTrials.gov Identifier: NCT03770000) was conducted to evaluate the safety, efficacy, and pharmacokinetics of this compound in combination with romidepsin in adult patients with R/R TCL. The study consisted of two distinct phases:

  • Phase I (Dose Escalation): Utilized a standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D). Three escalation cohorts were evaluated with this compound doses of 400, 600, and 800 mg orally twice daily (BID) in combination with romidepsin at 12, 12, and 14 mg/m², respectively. [1]

  • Phase II (Dose Expansion): Evaluated the safety and preliminary anti-tumor activity of the combination at the established RP2D in expansion cohorts of PTCL and CTCL patients. [1]

Treatment administration followed a specific protocol: this compound was administered orally twice daily, one hour before meals, throughout the 28-day cycle (days 1-28). Romidepsin was administered intravenously over 4 hours on days 1, 8, and 15 of each 28-day cycle. Treatment continued until disease progression, unacceptable toxicity, or discontinuation from the study. The recommended phase II dose was established as this compound 800 mg BID plus romidepsin 14 mg/m². [1] [3]

Patient Characteristics

A total of 33 patients with R/R TCL were enrolled and received study treatment, comprising 16 PTCL and 17 CTCL patients. Key demographic and baseline disease characteristics are summarized in the table below: [1] [2]

Characteristic Overall (N=33) PTCL (n=16) CTCL (n=17)
Median Age (years) 66.2 (range: 42.9-83.4) - -
Gender (Male) 51.5% - -
Caucasian 81.8% - -
ECOG Performance Status 0/1 42.4%/54.6% - -
Stage III/IV Disease 66.6% 87.6% 47.1%
Refractory to Last Therapy 64% - -
Median Number of Prior Therapies 3 (range: 1-17) - -
Prior Mogamulizumab (CTCL) - - 35.3% (6/17)

The patient population was heavily pretreated, with a median of 3 prior therapeutic regimens, and a significant proportion (64%) were refractory to their immediate prior therapy. These characteristics underscore the advanced disease stage and limited treatment options available to enrolled patients. [3] [4]

Safety Profile and Adverse Event Management

Treatment-Emergent Adverse Events

The combination of this compound and romidepsin demonstrated a manageable safety profile with no unexpected toxicities. No dose-limiting toxicities were reported during the dose escalation phase, allowing establishment of the highest evaluated dose as the recommended phase II dose. The most frequent treatment-emergent adverse events (TEAEs) of any grade reported in >15% of patients are comprehensively detailed in the table below: [1] [3]

Adverse Event All Grades (%) Grade ≥3 (%)
Nausea 73% 0%
Thrombocytopenia 57% 21%
Fatigue 54% 6%
AST Elevation 33% 6%
ALT Elevation 27% 18%
Neutropenia 27% 15%
Vomiting 27% 0%
Decreased Appetite 27% 0%
Anemia 24% -
Dysgeusia 24% -
Weight Loss 21% -
Diarrhea 18% -
Hypokalemia 18% -

Overall, 69.7% of patients experienced related grade ≥3 TEAEs, with hematological abnormalities (thrombocytopenia, neutropenia, anemia) representing the most common severe toxicities. Importantly, no incidents of transaminitis or colitis were reported, which distinguishes this combination from other PI3K inhibitor-based therapies. [1] [3] [4]

Dose Modifications and Discontinuations

Treatment interruptions due to TEAEs occurred in 72% of patients, while dose reductions were implemented in 45% of patients across both PTCL and CTCL subgroups. Discontinuations specifically attributed to treatment-related AEs were more frequent in CTCL patients (5 patients) due to events including sepsis, ALT elevation, GGT elevation, rash, and dysgeusia. Notably, no PTCL patients discontinued treatment due to related TEAEs. The majority of study discontinuations (57.57%) were due to disease progression, while three PTCL patients (18.7%) who achieved complete response were bridged to transplant and thus moved out from the study. [1] [3]

Efficacy Results and Clinical Activity

Overall Response Rates

Efficacy was evaluated in 27 patients who received at least one dose of study medication and had at least one post-baseline efficacy assessment. The combination demonstrated promising anti-tumor activity across both TCL subtypes, with particularly notable responses in PTCL patients. The comprehensive efficacy results are summarized in the table below: [1] [3]

Efficacy Parameter Overall (n=27) PTCL (n=12) CTCL (n=15)
Overall Response Rate (ORR) 63.0% 75.0% 53.3%
Complete Response (CR) 25.9% 50.0% 6.7%
Partial Response (PR) 37.0% 25.0% 46.7%
Median Duration of Response (months) 5.03 5.03 (range: 2.16-NR) 3.8 (range: 1.9-18.86)

The 75% ORR in PTCL patients is particularly noteworthy given the historically poor responses of this population to available therapies. Additionally, the high rate of complete responses (50%) in PTCL patients enabled three patients to proceed to stem cell transplantation, representing a potentially curative pathway for these individuals. [1] [3]

Subgroup Analysis and Response Characteristics

Among CTCL patients, the combination demonstrated substantial activity in a heavily pretreated population, including those who had progressed on prior mogamulizumab therapy. One patient with Sézary syndrome who had progressed on prior mogamulizumab showed rapid reduction of Sézary cell count after just two cycles of treatment. The median time to initial response was relatively rapid at 1.8 months, providing clinical benefit to patients with advanced, refractory disease. The duration of response was clinically meaningful across subtypes, particularly in PTCL patients where responses were more durable. [4]

Experimental Protocols and Methodologies

Clinical Study Procedures

The clinical protocol implemented rigorous monitoring and assessment schedules to comprehensively evaluate safety, efficacy, and pharmacokinetic parameters:

  • Safety Assessments: Included comprehensive documentation of adverse events (graded by CTCAE v4.03), serious adverse events, laboratory parameters (hematology, serum chemistry), vital signs, electrocardiograms, and physical examinations. During dose escalation, safety assessments were performed weekly during cycles 1-2 and every two weeks during cycles 3-4. [5]

  • Efficacy Evaluations: PTCL patients were assessed according to the Lugano Classification, while CTCL patients were evaluated using the global response score. Tumor assessments were conducted at baseline and every 8 weeks thereafter. [1]

  • Pharmacokinetic Sampling: Blood samples for this compound and romidepsin pharmacokinetic analysis were collected at multiple timepoints during cycle 1 (pre-dose, and up to 24 hours post-dose) and cycle 2 (pre-dose). Additional sparse sampling was performed in subsequent cycles. Parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life were calculated using non-compartmental methods. [1] [5]

Pharmacokinetic Assessment Protocol

Detailed pharmacokinetic analysis confirmed that this compound exhibits dose-proportional exposure across the 400-800 mg BID dose range when administered in the fasting state. Co-administration of this compound and romidepsin did not significantly alter the pharmacokinetic profile of either agent, indicating absence of clinically relevant drug-drug interactions. This pharmacokinetic compatibility facilitates straightforward co-administration without requiring dose adjustments based on mutual interactions. The median half-life of this compound was approximately 2.28 hours, supporting twice-daily dosing to maintain therapeutic exposure. [3] [5]

Pathway Diagrams and Mechanism of Action

Dual Mechanism of Action

The complementary mechanisms of this compound and romidepsin target distinct pathogenic pathways in T-cell lymphoma, creating a synergistic anti-tumor effect as illustrated in the following diagram:

G cluster_molecular Molecular Targets cluster_signaling Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K PI3K δ/γ This compound->PI3K SIK3 SIK3 This compound->SIK3 Romidepsin Romidepsin HDAC HDAC Romidepsin->HDAC Survival Cell Survival & Proliferation PI3K->Survival Metabolism Cellular Metabolism SIK3->Metabolism Epigenetic Epigenetic Regulation HDAC->Epigenetic Apoptosis Enhanced Apoptosis Survival->Apoptosis Metabolism->Apoptosis GeneExpr Gene Expression Epigenetic->GeneExpr CellCycle Cell Cycle Arrest GeneExpr->CellCycle Synergy Synergistic Anti-tumor Activity Apoptosis->Synergy CellCycle->Synergy

This diagram illustrates how this compound directly inhibits PI3K δ/γ and SIK3, disrupting critical survival and metabolic pathways in malignant T-cells, while romidepsin targets HDAC to modulate epigenetic regulation and gene expression. The convergence of these pathways results in enhanced apoptosis and cell cycle arrest, creating the observed synergistic anti-tumor activity. [1] [3] [5]

Experimental Workflow

The integrated clinical development plan from preclinical rationale through clinical evaluation followed a systematic approach:

G cluster_assessments Integrated Assessments Preclinical In Vitro Studies TCL Cell Lines PhaseI Phase I Dose Escalation 3+3 Design Preclinical->PhaseI Synergy Established MTD MTD/RP2D Determination PhaseI->MTD No DLTs Observed PhaseII Phase II Dose Expansion PTCL & CTCL Cohorts MTD->PhaseII This compound 800mg BID + Romidepsin 14mg/m² Analysis Comprehensive Analysis Safety, Efficacy, PK PhaseII->Analysis Efficacy Evaluation Safety Safety Monitoring Analysis->Safety Efficacy Tumor Response Analysis->Efficacy PK Pharmacokinetics Analysis->PK

This workflow depicts the systematic transition from preclinical validation to clinical development, highlighting key decision points and integrated assessments that informed the clinical application of the this compound-romidepsin combination. [1] [3] [4]

Conclusion and Future Directions

The combination of this compound and romidepsin demonstrates a favorable safety profile and promising clinical activity in patients with relapsed/refractory T-cell lymphoma. The 63% overall response rate across TCL subtypes, along with a 75% ORR specifically in PTCL patients, represents a meaningful improvement over available therapies for this difficult-to-treat population. The absence of unexpected toxicities and manageable safety profile further supports the clinical viability of this combination approach.

Based on these encouraging results, further clinical development of this combination in PTCL patients is being planned. The compelling efficacy signal observed in this study, particularly the high rate of complete responses enabling bridge to transplantation in PTCL patients, warrants validation in larger randomized trials. This combination represents a promising therapeutic option that addresses the significant unmet need in relapsed/refractory T-cell lymphoma through rationally targeted dual-pathway inhibition. [1] [3]

References

Tenalisib CHOP therapy front line treatment PTCL

Author: Smolecule Technical Support Team. Date: February 2026

Tenalisib Drug Profile and Mechanism of Action

This compound (RP6530) is a novel, orally available small molecule inhibitor characterized by its dual and equipotent inhibition of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, with nanomolar inhibitory potency [1] [2]. These isoforms are predominantly expressed in cells of hematopoietic origin, making them a strategic target in lymphoid malignancies. The PI3K pathway is a critical cellular signaling node that regulates downstream events driving oncogenic processes, including cell proliferation, migration, and survival [1]. Furthermore, a metabolite of this compound, IN0385, is an inhibitor of salt-inducible kinase 3 (SIK3), which may contribute to its overall anti-tumor activity, though this role in lymphomas is still under investigation [3].

The diagram below illustrates the proposed mechanism of action for this compound in T-cell lymphoma pathogenesis.

G cluster_pathway PI3K Pathway Activation Oncogenic Stimulus Oncogenic Stimulus PI3K PI3K Oncogenic Stimulus->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation\nSurvival Migration Cell Proliferation Survival Migration mTOR->Cell Proliferation\nSurvival Migration This compound This compound This compound->PI3K  Dual Inhibition PI3K_delta_gamma PI3K δ/γ Isoforms

Clinical Trial Data and Efficacy

Clinical studies have primarily evaluated this compound in patients with relapsed/refractory T-cell lymphomas, demonstrating promising activity that forms the basis for its investigation in the front-line setting.

Table 1: Summary of this compound Clinical Efficacy in Relapsed/Refractory T-Cell Lymphoma (Monotherapy) [1] [2]

Study Phase Patient Population Prior Therapies (Median) Dosing Regimen Overall Response Rate (ORR) Complete Response (CR) Rate Median Duration of Response (Months)
Phase I/Ib r/r PTCL & CTCL (n=35 evaluable) 4 800 mg BID (Fasting) 45.7% 8.6% (3 patients) 4.9
- PTCL Subset (n=15) 46.7% 20.0% (3 patients) 6.5
- CTCL Subset (n=20) 45.0% 0% 3.8

Table 2: Safety Profile of this compound Monotherapy (Pooled Data, n=58) [1] [2]

Category Most Frequent Treatment-Emergent Adverse Events (TEAEs) Most Frequent Grade ≥3 Related TEAEs
Any Grade Fatigue (45%), Nausea (reported in combination therapy [3]) Transaminase elevation (21%)
Related to this compound Transaminase elevation (33%) Rash (5%), Hypophosphatemia (3%)

Beyond monotherapy, this compound has been studied in combination with other agents. A Phase I/II study combining this compound (800 mg BID) with the histone deacetylase (HDAC) inhibitor romidepsin in 33 patients with r/r T-cell lymphoma reported an ORR of 63.0%, with a CR rate of 25.9% and a median duration of response of 5.03 months [3]. This synergistic combination demonstrates the potential of this compound in multi-agent regimens.

Proposed Protocol: this compound with CHOP (T-CHOP) for Front-Line PTCL

The following protocol is synthesized from a withdrawn clinical trial (NCT05239910) that was designed to evaluate T-CHOP in treatment-naïve PTCL patients [4]. This can serve as a template for future study design.

1. Study Design

  • Title: A Phase II, Open-Label, Two-Arm Parallel Study of this compound in Combination with CHOP (T-CHOP) for Front-Line Treatment in Patients with Peripheral T-Cell Lymphoma (PTCL).
  • Objective: To evaluate the efficacy and safety of two dose levels of this compound in combination with CHOP.
  • Arms:
    • Group 1: this compound 400 mg orally, twice daily (BID) + standard CHOP.
    • Group 2: this compound 800 mg orally, twice daily (BID) + standard CHOP.

2. Patient Population (Key Eligibility Criteria)

  • Inclusion Criteria:
    • Adults with histologically confirmed PTCL per WHO 2016 classification.
    • Treatment-naïve patients who have not received prior systemic therapy for lymphoma.
    • Measurable disease per radiological or skin assessment.
    • ECOG Performance Status of 0-2.
    • Adequate bone marrow, liver, and renal function.
  • Exclusion Criteria:
    • Specific PTCL subtypes: ALK-positive ALCL; CD30+ PTCL eligible for brentuximab vedotin (BV)-CHOP; extra-nodal NK/T-cell lymphoma; primary cutaneous ALCL or T-cell lymphoma with only skin involvement.
    • Known Central Nervous System (CNS) lymphoma involvement.
    • Active, uncontrolled systemic infection.
    • Significant cardiac disease.
    • Active hepatitis B, hepatitis C, or HIV infection.
    • Concurrent use of strong CYP3A4 inhibitors or inducers.

3. Treatment Schedule and Workflow The study is divided into three distinct phases, as shown in the workflow below.

G Step1 Screening & Enrollment (Confirm Eligibility) Step2 Run-in Period (3 cycles of 21 days) This compound Monotherapy Step1->Step2 Step3 Combination Phase (6 cycles of 21 days) This compound + CHOP Step2->Step3 Step4 Maintenance Phase (Up to 1 year) This compound Monotherapy Step3->Step4 Response_Criteria Maintenance for patients with CR or PR Step3->Response_Criteria Response_Criteria->Step4

  • Run-in Period (Cycle 1-3): Single-agent this compound is administered for three 21-day cycles.
  • Combination Phase (Cycle 4-9): Patients receive this compound concurrently with standard intravenous CHOP chemotherapy (Cyclophosphamide, Doxorubicin, Vincristine, Prednisolone) for six 21-day cycles.
  • Maintenance Phase: Patients achieving a Complete Response (CR) or Partial Response (PR) after the combination phase continue with single-agent this compound for up to one year.

4. Assessments and Endpoints

  • Primary Efficacy Endpoint: Complete Response Rate (CRR) after the combination phase.
  • Secondary Endpoints: Objective Response Rate (ORR), Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and safety profile.
  • Safety Assessments: Continuous monitoring of Adverse Events (AEs), Serious AEs (SAEs), laboratory parameters (including liver function tests for transaminase elevation), and vital signs. AEs are graded according to CTCAE (Common Terminology Criteria for Adverse Events) guidelines.
  • Pharmacokinetic (PK) Assessments: Sparse or intensive PK sampling to characterize this compound exposure, particularly when co-administered with CHOP drugs.

Critical Application Notes for Researchers

  • Clinical Trial Status: The primary front-line T-CHOP study (NCT05239910) referenced in this protocol is listed as "WITHDRAWN" [4]. The reasons for withdrawal are not specified in the public record. Therefore, this protocol should be viewed as a framework for future research rather than an actively used clinical guideline.
  • Dosing and Administration: The established Maximum Tolerated Dose (MTD) for this compound monotherapy is 800 mg BID taken under fasting conditions (at least 2 hours before and 1 hour after food) [1]. A fed state was associated with increased Dose-Limiting Toxicities (DLTs) in early studies.
  • Safety Monitoring: Hepatic transaminase elevation (ALT/AST) is the most frequent and clinically relevant Grade ≥3 adverse event [1] [2]. Protocols must include robust liver function monitoring and clear guidelines for dose interruption, reduction, and management, which may include corticosteroids [2].
  • Combination Rationale: The combination of this compound with romidepsin demonstrates strong preclinical and clinical synergy, providing a validated rationale for exploring this compound with other mechanism classes like chemotherapy [3]. Biomarker analysis from earlier trials showed responding tumors had marked downregulation of CD30, IL-31, and IL-32α, which could be explored as correlative biomarkers in future T-CHOP studies [1].

Conclusion

This compound is a promising dual PI3K δ/γ inhibitor with demonstrated clinical activity in relapsed/refractory T-cell lymphomas. The proposed T-CHOP regimen represents a rational strategy to improve outcomes in front-line PTCL by integrating a targeted agent with standard chemotherapy. While the definitive clinical trial for this combination was withdrawn, the available data on this compound provides a strong foundation for its continued investigation. Researchers developing clinical protocols should pay close attention to the established safety profile, particularly hepatotoxicity, and consider the synergistic potential of this compound with other anti-lymphoma agents.

References

Comprehensive Application Note: Tenalisib in Relapsed/Refractory Peripheral T-Cell Lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenalisib and Peripheral T-Cell Lymphoma

Peripheral T-Cell Lymphoma (PTCL) represents a heterogeneous group of aggressive non-Hodgkin lymphomas derived from mature T-cells, accounting for approximately 10-15% of all NHL cases. These malignancies typically present with an aggressive clinical course and poor long-term outcomes, with 5-year overall survival rates below 35% for relapsed/refractory cases. The treatment landscape for PTCL remains challenging, with currently approved single agents (pralatrexate, romidepsin, belinostat) demonstrating objective response rates of only 25-30%, except for brentuximab vedotin in CD30+ subtypes which achieves higher response rates. This significant unmet medical need has driven the development of novel targeted therapies like this compound that address specific molecular pathways involved in T-cell lymphoma pathogenesis. [1] [2]

This compound (RP6530) is a novel, orally available, highly selective dual phosphoinositide 3-kinase (PI3K) δ/γ inhibitor with additional activity against salt-inducible kinase 3 (SIK3). The PI3K pathway plays a critical role in cancer pathophysiology, particularly in lymphoid malignancies where it regulates crucial processes including cell proliferation, survival, migration, and metabolic adaptation. The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells, making them attractive therapeutic targets for lymphoid malignancies while potentially minimizing off-target effects. This compound has demonstrated nanomolar inhibitory potency at both enzyme and cellular levels, with several-fold selectivity over α and β PI3K isoforms, contributing to its potentially improved safety profile compared to earlier generation PI3K inhibitors. [1] [2] [3]

Clinical Efficacy Data

Monotherapy Clinical Trials

The Phase I/Ib clinical trial (NCT02567656) evaluated single-agent this compound in 58 heavily pre-treated patients with relapsed/refractory T-cell lymphomas, including both peripheral and cutaneous subtypes. Patients had received a median of 4 prior therapies (range: 1-15), indicating a significantly treatment-resistant population. The study employed a standard 3+3 dose escalation design across four cohorts (200-800 mg BID) followed by expansion cohorts at the maximum tolerated dose. The trial demonstrated promising clinical activity across T-cell lymphoma subtypes, with an overall response rate (ORR) of 45.7%, comprising 9% complete responses (CR) and 37% partial responses (PR). The clinical benefit rate (CR+PR+stable disease) was an impressive 77%, indicating significant disease control in this heavily pre-treated population. [4] [1] [5]

Table 1: Efficacy Results of this compound Monotherapy in T-Cell Lymphoma

Parameter Overall (n=35) PTCL (n=15) CTCL (n=20)
Overall Response Rate 45.7% 46.7% 45.0%
Complete Response 8.6% 20.0% 0%
Partial Response 37.1% 26.7% 45.0%
Median Duration of Response 4.9 months 6.5 months 3.8 months
Time to Initial Response 1.8 months 1.8 months 1.8 months

Subset analysis revealed particularly encouraging activity in PTCL patients, with complete responses observed in 20% of PTCL patients compared to no complete responses in the CTCL cohort. The median duration of response (DoR) was 6.53 months for PTCL patients, which compares favorably with currently approved therapies. Importantly, three PTCL patients who achieved complete response demonstrated a particularly durable median DoR of 19.5 months (range: 7.5-21 months), suggesting the potential for sustained disease control in responding patients. The similar time to initial response across subtypes (1.8 months) indicates relatively rapid onset of action. [1] [5]

Combination Therapy Clinical Trials

Based on the promising monotherapy activity and favorable safety profile, a Phase I/II combination study (NCT03770000) was conducted evaluating this compound with romidepsin, a histone deacetylase (HDAC) inhibitor approved for T-cell lymphomas. Preclinical data demonstrated synergistic anti-tumor activity between PI3K and HDAC inhibitors in T-cell lymphoma models, providing strong rationale for this combination approach. The study enrolled 33 patients with relapsed/refractory T-cell lymphoma (16 PTCL, 17 CTCL) who had received a median of 3 prior therapies, with 64% refractory to their last treatment. The results demonstrated significantly enhanced efficacy compared to either agent alone. [2] [6] [7]

Table 2: Efficacy Results of this compound-Romidepsin Combination Therapy

Parameter Overall (n=27) PTCL (n=12) CTCL (n=15)
Overall Response Rate 63.0% 75.0% 53.3%
Complete Response 25.9% 50.0% 6.7%
Partial Response 37.0% 25.0% 46.7%
Median Duration of Response 5.03 months 5.03 months 3.8 months

The combination therapy demonstrated particularly remarkable activity in PTCL patients, with 75% overall response rate and 50% complete response rate. This represents a substantial improvement over the approved single-agent historical controls of approximately 25-30% ORR. Importantly, three of the six PTCL patients achieving complete response (50%) were successfully bridged to transplant, providing a potentially curative pathway for these high-risk patients. The median duration of response was 5.03 months for the overall population, with similar DoR observed specifically in PTCL patients. These findings position the this compound-romidepsin combination as a promising therapeutic approach worthy of further development in relapsed/refractory PTCL. [2] [6] [7]

Safety Profile

Monotherapy Safety

This compound monotherapy demonstrated a manageable safety profile across clinical trials, with certain advantages over earlier generation PI3K inhibitors. The maximum tolerated dose was established at 800 mg BID under fasting conditions. In the phase I/Ib study, the most frequently reported treatment-emergent adverse events (TEAEs) were fatigue (45%) and transaminase elevations (33%). The most common Grade ≥3 treatment-related TEAE was transaminase elevation (21%), which was generally reversible and manageable with dose interruptions and, in some cases (N=9), short courses of corticosteroids. Other notable Grade ≥3 adverse events included rash (5%) and hypophosphatemia (3%). [4] [1] [5]

Importantly, late-onset immune toxicities such as colitis and pneumonitis, which have limited the use of other PI3K inhibitors, were not observed with this compound even in patients treated for more than six months. Five patients remained on therapy for over 18 months without reporting late-onset immune toxicities, indicating an emerging differentiated safety profile for this compound compared to other agents in this class. This favorable safety profile is particularly relevant for combination approaches and for longer-term administration in indolent lymphoma subtypes. [4]

Combination Therapy Safety

The combination of this compound with romidepsin demonstrated a predictable and manageable safety profile, with no unexpected toxicities emerging from the drug interaction. During dose escalation, no dose-limiting toxicities were reported across all tested dose combinations, leading to the establishment of the recommended phase II dose at this compound 800 mg BID orally plus romidepsin 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle. [2] [6] [7]

Table 3: Most Frequent Treatment-Emergent Adverse Events (≥15%) in Combination Therapy

Adverse Event All Grades (%) Grade ≥3 (%)
Nausea 73% 0%
Thrombocytopenia 57% 21%
Fatigue 54% 6%
AST Elevation 33% 6%
ALT Elevation 27% 18%
Neutropenia 27% 15%
Vomiting 27% 0%
Decreased Appetite 27% 0%
Anemia 24% 12%
Dysgeusia 21% 0%

The safety profile of the combination was characterized primarily by gastrointestinal symptoms and hematological toxicities. Notably, 23 patients (69.7%) experienced related grade ≥3 treatment-emergent adverse events, with thrombocytopenia (21%), ALT elevation (18%), and neutropenia (15%) being the most common severe events. The hematological toxicities are consistent with the known safety profile of romidepsin, while transaminase elevations align with this compound's monotoxicity profile. Importantly, pharmacokinetic analyses demonstrated that co-administration of this compound and romidepsin did not significantly alter the pharmacokinetics of either agent, minimizing concerns about drug-drug interactions. [2] [6] [7]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-tumor effects through dual inhibition of PI3K δ and γ isoforms, which are predominantly expressed in cells of hematopoietic origin. The PI3K pathway is a critical cellular signaling node that regulates numerous downstream processes involved in oncogenesis, including cell proliferation, survival, migration, and metabolic adaptation. In addition to its primary mechanism, this compound's metabolite (IN0385) demonstrates inhibition of salt-inducible kinase 3 (SIK3), which may contribute to its overall anti-tumor activity through modulation of additional signaling pathways involved in tumorigenesis. [2] [3]

The PI3K δ/γ inhibition disrupts key survival signals in malignant T-cells, leading to apoptotic cell death and inhibition of proliferation. Preclinical studies have demonstrated that this compound induces apoptosis and exerts anti-proliferative activity in patient-derived primary cell lines representative of T-cell lymphoma. The drug has also shown efficacy in mouse T-cell leukemia xenograft models and ex-vivo activity in malignant patient-derived primary cutaneous T-cell lymphoma cells. The combination with romidepsin demonstrates synergistic activity, potentially through complementary disruption of survival pathways and epigenetic modulation in malignant T-cells. [1] [2]

G cluster_this compound This compound Mechanism cluster_romidepsin Romidepsin Mechanism This compound This compound Oral PI3Kδ/γ & SIK3 Inhibitor PI3K_Delta PI3K δ Isoform This compound->PI3K_Delta Inhibits PI3K_Gamma PI3K γ Isoform This compound->PI3K_Gamma Inhibits SIK3 SIK3 Kinase This compound->SIK3 Inhibits Apoptosis Apoptosis Induction This compound->Apoptosis Induces Growth_Inhibit Growth Inhibition This compound->Growth_Inhibit Causes Synergy Synergistic Effect This compound->Synergy AKT AKT Activation PI3K_Delta->AKT Activates PI3K_Gamma->AKT Activates Metabolism Metabolic Adaptation SIK3->Metabolism mTOR mTOR Signaling AKT->mTOR Survival Cell Survival ↑ mTOR->Survival Proliferation Cell Proliferation ↑ mTOR->Proliferation Enhanced_AntiTumor Enhanced Anti-tumor Activity Synergy->Enhanced_AntiTumor Results in Romidepsin Romidepsin IV HDAC Inhibitor Romidepsin->Synergy HDAC Histone Deacetylase (HDAC) Romidepsin->HDAC Inhibits Acetylation Histone Acetylation ↑ HDAC->Acetylation Leads to Gene_Expr Gene Expression Changes Acetylation->Gene_Expr Cell_Death Cell Death & Differentiation Gene_Expr->Cell_Death

This compound Mechanism of Action and Synergistic Pathways with Romidepsin

Experimental Protocols & Methodologies

Clinical Trial Design

The phase I/Ib monotherapy study (NCT02567656) employed a standard 3+3 dose escalation design across eight sites in the United States. The trial enrolled patients with histologically confirmed relapsed/refractory T-cell lymphoma (both PTCL and CTCL) who had received one or more prior lines of therapy. Key inclusion criteria included: age ≥18 years, ECOG performance status ≤2, adequate organ function defined as hemoglobin ≥8 g/dL, absolute neutrophil count ≥0.75 × 10⁹/L, platelets ≥50 × 10⁹/L, total bilirubin ≤1.5 × ULN, ALT/AST ≤2.5 × ULN (or ≤5 × ULN with liver involvement), and creatinine ≤2.0 mg/dL or calculated creatinine clearance ≥50 mL/min. Key exclusion criteria included prior cancer therapy within three weeks or five half-lives (whichever shorter), stem cell transplantation (autologous within three months, allogeneic within 12 months), prior use of PI3K/mTOR/AKT/BTK inhibitors within six months, and any investigational drug within four weeks. [1]

The combination therapy study (NCT03770000) utilized a multicenter, open-label, non-randomized phase I/II design with dose escalation followed by dose expansion. The phase I portion employed a 3+3 dose escalation to determine the maximum tolerated dose, with three planned cohorts: this compound 400, 600, and 800 mg BID orally with corresponding romidepsin doses of 12, 12, and 14 mg/m² intravenously. The phase II expansion phase enrolled 12 PTCL and 12 CTCL patients to assess preliminary anti-tumor activity at the recommended phase II dose. The study was conducted from April 2019 to May 2021, with Institutional Review Board approval at all sites and conducted in accordance with ICH E6 Good Clinical Practice guidelines and the Declaration of Helsinki. [2] [6]

Drug Administration & Dosing

This compound monotherapy was administered orally in 28-day cycles at doses ranging from 200-800 mg twice daily. For fasting cohorts, patients fasted 2 hours before and 1 hour after drug administration. In the fed cohort (800 mg only), patients took tablets 30 minutes after breakfast and dinner. Treatment continued until disease progression, unacceptable toxicity, or for a maximum of two years, after which patients deriving clinical benefit could transition to a compassionate use protocol. [1]

In the combination therapy protocol, patients received this compound orally twice daily at the same time each day, 1 hour before meals, throughout the 28-day cycle. Romidepsin was administered intravenously over 4 hours on days 1, 8, and 15 of each 28-day cycle. The recommended phase II dose was established at this compound 800 mg BID plus romidepsin 14 mg/m². Both drugs were continued until disease progression or unacceptable toxicity. For dose modifications, treatment interruption was recommended for Grade ≥3 non-hematological toxicities or Grade 4 hematological toxicities, with resumption at the same or reduced dose upon recovery to Grade ≤1. [2] [6]

Response Assessment

Efficacy assessments were performed using standardized criteria appropriate for each lymphoma subtype. For PTCL patients, response was evaluated according to the Lugano Classification, which incorporates computed tomography (CT) imaging and, when appropriate, positron emission tomography (PET) scans. For CTCL patients, response was assessed using the global response score incorporating skin evaluation (modified Severity Weighted Assessment Tool [mSWAT]), lymph node assessment, visceral assessment, and blood involvement when applicable. Response assessments were conducted at baseline and at regular intervals throughout treatment, typically every two cycles (8 weeks). [1] [2]

Biomarker analyses were incorporated as exploratory objectives in both trials. In the monotherapy study, responding tumors showed marked downregulation of CD30, IL-31, and IL-32α, suggesting potential biomarkers of response. Pharmacodynamic assessments included evaluation of PI3K pathway modulation in peripheral blood mononuclear cells and, when available, tumor tissue. Pharmacokinetic sampling was performed extensively during both studies, with complete PK profiles during dose escalation and sparse sampling during expansion phases to characterize exposure-response relationships. [1] [2]

G cluster_trial_design Clinical Trial Protocol Workflow cluster_phaseI Phase I: Dose Escalation cluster_phaseII Phase II: Dose Expansion cluster_assessments Assessment Schedule Screening Patient Screening Inclusion/Exclusion Criteria Enrollment Enrollment Screening->Enrollment Cohort1 Cohort 1: This compound 400 mg BID + Romidepsin 12 mg/m² Enrollment->Cohort1 DLT DLT Assessment (First Cycle) Cohort1->DLT Cohort2 Cohort 2: This compound 600 mg BID + Romidepsin 12 mg/m² Cohort2->DLT Cohort3 Cohort 3: This compound 800 mg BID + Romidepsin 14 mg/m² Cohort3->DLT DLT->Cohort2 DLT->Cohort3 MTD MTD/RP2D Determination DLT->MTD Expansion Expansion at RP2D (12 PTCL + 12 CTCL) MTD->Expansion Safety Safety Monitoring Expansion->Safety Efficacy Efficacy Assessment ORR, DoR, CR, PR Expansion->Efficacy PK Pharmacokinetic Analysis Expansion->PK Baseline Baseline Assessments: - Tumor Imaging (CT/PET) - Laboratory Tests - ECG - Biomarker Sampling Cycle1 Cycle 1: - Weekly Safety Labs - DLT Evaluation - PK Sampling Baseline->Cycle1 Subsequent Subsequent Cycles: - Day 1 Safety Labs - Response Assessment (q2 cycles) - Adverse Event Monitoring Cycle1->Subsequent EOT End of Treatment: - Final Imaging - Safety Follow-up Subsequent->EOT

Clinical Trial Design and Assessment Workflow for this compound Studies

Regulatory Status & Development Progress

This compound has received significant regulatory recognition for its potential in T-cell lymphoma. The U.S. Food and Drug Administration (FDA) has granted Fast Track Designations for the treatment of relapsed/refractory peripheral T-cell lymphoma and cutaneous T-cell lymphoma. Additionally, this compound has received Orphan Drug Designations for both peripheral and cutaneous T-cell lymphoma, providing development incentives and potential market exclusivity upon approval. These designations acknowledge the significant unmet medical need in T-cell lymphoma and the promising activity demonstrated by this compound in early clinical trials. [4]

The development program for this compound continues to advance, with ongoing clinical investigations building upon the promising phase I/Ib and combination therapy results. According to recent pipeline analyses, this compound remains an active investigational agent in the T-cell lymphoma therapeutic landscape, positioned in early-stage development (Phase I) as of 2025. The favorable safety profile and encouraging efficacy, particularly in combination with romidepsin, support further development in larger randomized trials. The drug's unique mechanism of action targeting both PI3K δ/γ and SIK3, along with its differentiated safety profile, positions it as a potential valuable addition to the T-cell lymphoma treatment armamentarium. [8]

Conclusion

This compound represents a promising therapeutic advance in the challenging landscape of relapsed/refractory peripheral T-cell lymphoma. The demonstrated efficacy as monotherapy (ORR 46.7% in PTCL) and enhanced activity in combination with romidepsin (ORR 75% with 50% complete responses in PTCL) position this agent as a potentially important treatment option for this aggressive malignancy. The differentiated safety profile, with absence of late-onset immune toxicities that have plagued other PI3K inhibitors, suggests potential advantages for both combination approaches and longer-term administration.

The ongoing development of this compound, supported by its FDA Fast Track and Orphan Drug designations, continues to explore its full potential in T-cell malignancies. Future directions should include randomized phase III trials to confirm the promising efficacy signals, exploration in earlier lines of therapy, and evaluation in combination with other novel agents. Based on the available evidence, this compound represents a valuable addition to the treatment paradigm for relapsed/refractory peripheral T-cell lymphoma and warrants continued clinical investigation.

References

Tenalisib metastatic triple negative breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Tenalisib is a novel, orally available, small-molecule dual inhibitor of phosphoinositide 3-kinase (PI3K) delta and gamma isoforms [1] [2]. These isoforms are predominantly expressed in cells of hematopoietic origin, making them a strategic target in hematological malignancies, and their role in the tumor microenvironment is under investigation for solid tumors like TNBC [1].

The proposed mechanism of action involves this compound binding to the ATP-binding pocket of PI3Kδ and PI3Kγ, thereby inhibiting the phosphorylation of phosphatidylinositol (PI) and the subsequent formation of secondary messengers that drive oncogenic processes such as cell proliferation, migration, and survival [3] [1]. Preclinical studies suggest it induces apoptotic and anti-proliferative activity [1].

The diagram below illustrates the proposed signaling pathway and inhibitory action of this compound.

G Receptor Cell Surface Receptor (e.g., BCR, TCR, Chemokine R) PI3K_delta PI3K δ/γ Isoforms Receptor->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT PDK1 / AKT Activation PIP3->AKT Recruits & Activates mTOR mTOR Pathway Activation AKT->mTOR CellProcess Cell Proliferation Survival, Migration mTOR->CellProcess This compound This compound (RP6530) Oral Dual PI3Kδ/γ Inhibitor This compound->PI3K_delta Inhibits

This compound Inhibits PI3K δ/γ Signaling Pathway

Summary of Clinical Evidence

Clinical data for this compound primarily exists for T-cell lymphomas, providing foundational safety and efficacy insights relevant to its ongoing investigation in TNBC.

Table 1: Efficacy Outcomes from this compound Clinical Trials in T-Cell Lymphoma

Study Phase Patient Population N (Evaluable) Dosage Regimen Overall Response Rate (ORR) Complete Response (CR) Median Duration of Response (DOR) Reference
Phase I/Ib Relapsed/Refractory T-Cell Lymphoma (TCL) 35 800 mg BID (Fasting) 45.7% 3 (8.6%) 4.9 months [1]
Phase I/II Relapsed/Refractory TCL (this compound + Romidepsin) 30 (Evaluable) This compound 800 mg BID + Romidepsin 14 mg/m² 63.0% 25.9% 5.03 months [4]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with this compound

Adverse Event Incidence (Any Grade) Incidence (Grade ≥3) Notes
Transaminase Elevation (ALT/AST) 33% (Phase I/Ib monotherapy) 21% (Phase I/Ib monotherapy) Most frequent related TEAE; monitor liver function [1]
Fatigue 45% (Phase I/Ib monotherapy) Not specified Most frequently reported any-grade TEAE [1]
Gastrointestinal Events (Nausea, Vomiting, Diarrhea) >15% (Combination therapy) Not predominant Manageable with supportive care [4]
Hematological Events (Thrombocytopenia, Neutropenia, Anemia) >15% (Combination therapy) 23% (Neutropenia, combination) More common in combination with Romidepsin [4]

Detailed Study Protocol: TNBC Phase II Trial

The following is a summary of the ongoing, active, and recruiting Phase II trial (NCT06189209) designed to evaluate this compound in metastatic TNBC [5].

Study Design
  • Title: Efficacy and Safety of this compound in Patients with Metastatic Triple-Negative Breast Cancer (TNBC).
  • Phase: II.
  • Design: Open-label, single-arm study.
  • Primary Objective: Evaluate efficacy (e.g., Objective Response Rate per RECIST 1.1).
  • Secondary Objectives: Assess safety, tolerability, and other efficacy endpoints.
  • Estimated Enrollment: 40 participants.
  • Study Centers: Multiple sites in India.
  • Status: Active - Recruiting (as of the latest update, prior to today, 2025-11-13).
  • Estimated Completion Date: March 31, 2026 [5].
Key Eligibility Criteria
  • Inclusion:
    • Female patients ≥18 years with histologically confirmed metastatic TNBC.
    • Received 1 to 3 prior chemotherapy regimens in the metastatic setting.
    • At least one measurable lesion as per RECIST v1.1 (bone-only disease excluded).
    • ECOG Performance Status of 0-2.
    • Adequate bone marrow, liver, and renal function [5] [6].
  • Exclusion:
    • Prior treatment with any PI3K inhibitor (e.g., alpelisib).
    • Symptomatic or uncontrolled brain metastases.
    • Unresolved acute toxicities (> Grade 1) from previous therapies (except alopecia).
    • Active, uncontrolled infections or severe concurrent medical conditions [5] [6].
Investigational Product & Administration
  • Drug: this compound.
  • Dosage and Route: Orally administered at a dose of 800 mg, twice daily, under fasting conditions (based on the established MTD from earlier studies) [5] [1].
  • Cycle Definition: 28-day cycles.
  • Treatment Duration: Until disease progression, unacceptable toxicity, or withdrawal of consent [5].
Assessment Schedule & Procedures
  • Baseline Assessments:
    • Complete medical history and physical examination.
    • Confirmation of diagnosis and prior therapies.
    • Tumor assessment via CT/MRI (within 28 days prior to C1D1).
    • ECOG status, laboratory tests (CBC, comprehensive metabolic panel), and pregnancy test [5] [6].
  • On-Treatment Assessments (Each Cycle):
    • Safety Monitoring: Physical exam, vital signs, ECOG, and laboratory tests on Day 1 of each cycle.
    • Tumor Response Imaging: Tumor assessments (CT/MRI) performed every 8 weeks (± 7 days) to evaluate response per RECIST 1.1 [5].
  • End-of-Treatment and Follow-up:
    • Final safety assessments.
    • Survival follow-up per study protocol.

Critical Considerations for Clinical Application

  • Regulatory Status: this compound is an investigational drug not yet approved by any regulatory authority for commercial use. It has received Orphan Drug Designation from the FDA for the treatment of Cutaneous T-Cell Lymphoma [7].
  • Safety Monitoring: Based on prior data, implementing a robust Liver Function Test (LFT) monitoring protocol is crucial. Management guidelines for transaminase elevations should be predefined in the study protocol [1].
  • Drug-Drug Interactions: Caution is advised when co-administering with strong CYP450 inducers or inhibitors. A thorough review of concomitant medications by the study medical monitor is required [6].

Conclusion

This compound represents a mechanistically distinct approach targeting the tumor microenvironment through PI3K δ/γ inhibition. Preliminary evidence from lymphoma trials suggests a manageable safety profile and clinically meaningful efficacy, supporting its further development. The results from the ongoing Phase II trial in metastatic TNBC (NCT06189209) are highly anticipated and will be pivotal in determining the future trajectory of this agent in solid tumors.

References

Tenalisib Pharmacokinetic Assessment: Methods and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a detailed overview of the standard procedures for assessing the pharmacokinetics of Tenalisib, from study design to bioanalysis.

Study Design and Sampling Protocol

This compound PK has been characterized in clinical trials using intensive blood sampling schedules [1] [2]:

  • Dosing: this compound is administered orally twice daily (BID) in a fasting state (at least 1 hour before or 2 hours after meals) [2]. The recommended phase II dose (RP2D) is 800 mg BID [1].
  • Blood Collection for PK:
    • Cycle 1 Day 1 (C1D1) & Cycle 2 Day 1 (C2D1): Intensive sampling to characterize single-dose and steady-state PK.
    • Sparse Sampling: Pre-dose samples collected at other time points (e.g., Day 8 and Day 15 of Cycles 1 and 2; Day 1 of subsequent cycles) to monitor drug exposure [2].

Table: Key Pharmacokinetic Parameters for this compound (800 mg BID, Fasting)

Parameter Description Reported Value (Median)
T~max~ Time to maximum plasma concentration Rapidly absorbed [2]
t~1/2~ Elimination half-life ~2.28 hours [2]
C~max~ Maximum plasma concentration Measured as part of PK profile [2]
AUC Area Under the plasma Concentration-time curve Measured as part of PK profile [2]
Analytical Workflow for this compound PK

The general workflow for a this compound PK study involves sample collection, processing, analysis, and data calculation, as outlined below:

G Start Study Drug Administration (this compound PO) S1 Blood Sample Collection (Pre-defined Time Points) Start->S1 S2 Centrifugation (Plasma Separation) S1->S2 S3 Bioanalysis (LC-MS/MS) S2->S3 S4 Data Processing (PK Parameter Calculation) S3->S4 End PK & Statistical Report S4->End

Detailed Experimental Protocols

1. Blood Sample Collection and Processing [1] [2]

  • Collection: Draw venous blood into tubes containing an anticoagulant (e.g., K2EDTA).
  • Processing: Centrifuge blood samples promptly at 4°C to separate plasma.
  • Storage: Store the harvested plasma at -70°C or below until analysis.

2. Bioanalytical Method for Plasma this compound

  • Technology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Procedure:
    • Sample Preparation: Thaw plasma samples and precipitate proteins using an organic solvent (e.g., acetonitrile). A stable isotope-labeled internal standard for this compound is added to ensure quantification accuracy.
    • Chromatographic Separation: Inject the processed sample into an LC system. This compound is separated from matrix components using a reverse-phase column (e.g., C18) with a gradient elution of mobile phases (water and organic solvent).
    • Mass Spectrometric Detection: Analyze the eluent using a triple-quadrupole mass spectrometer. Detect this compound and its internal standard by monitoring their unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
  • Validation: The method must be validated for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation).

3. Pharmacokinetic and Statistical Analysis

  • Non-compartmental analysis is standard for calculating PK parameters from plasma concentration-time data [2].
  • Software: Industry-standard software (e.g., Phoenix WinNonlin) is used for calculations.
  • Key Outputs:
    • C~max~ and T~max~: Observed directly from data.
    • AUC~0-t~: Calculated using the linear-up/log-down trapezoidal method.
    • t~1/2~: Calculated as ln(2)/λ~z~, where λ~z~ is the terminal elimination rate constant.

Application Notes in Combination Therapy

When this compound is co-administered with other drugs, such as Romidepsin, additional assessments are critical [1]:

  • Drug-Drug Interaction (DDI) Studies: Conduct full PK profiling for both drugs when given alone and in combination.
  • Romidepsin PK Sampling: Collect serial blood samples after intravenous Romidepsin infusion (e.g., on Days 1, 8, and 15 of a 28-day cycle) and analyze using a validated LC-MS/MS method [1].
  • Statistical Comparison: Compare the PK parameters (AUC, C~max~) of each drug between combination and monotherapy cohorts. The study combining this compound with Romidepsin concluded that co-administration did not significantly alter the pharmacokinetics of Romidepsin [1].

The diagram below illustrates the metabolic pathway and potential interaction nodes for this compound and Romidepsin, which is a key consideration in DDI study design.

G This compound This compound (Oral) PI3Kδ/γ & SIK3 Inhibitor Metabolism Hepatic Metabolism This compound->Metabolism Romidepsin Romidepsin (IV) HDAC Inhibitor Romidepsin->Metabolism CYP_enzymes Primary Route: CYP3A4 Metabolism->CYP_enzymes Interaction Potential Interaction Node CYP_enzymes->Interaction Substrates Output PK Parameters (AUC, Cmax, t½) Interaction->Output No significant change in Romidepsin PK

Conclusion

The pharmacokinetic assessment of this compound relies on robust, validated LC-MS/MS methods for bioanalysis, coupled with standard non-compartmental analysis. The established protocols are suitable for both monotherapy and combination therapy studies, with a focus on evaluating potential drug-drug interactions. The short half-life of this compound supports a twice-daily dosing regimen to maintain effective drug exposure [1] [2].

References

Comprehensive Application Notes and Protocols: Biomarker Analysis of CD30, IL-31, and IL-32α in Tenalisib Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenalisib and Biomarker Rationale

This compound (RP6530) is a novel, orally available dual PI3K δ/γ inhibitor with nanomolar inhibitory potency and several fold selectivity over α and β PI3K isoforms. This targeted therapeutic agent has demonstrated promising clinical activity in patients with relapsed/refractory T-cell lymphoma (TCL), achieving an overall response rate of 45.7% (3 complete responses, 13 partial responses) in a phase I/Ib clinical trial with a median duration of response of 4.9 months [1]. The dual inhibition of both δ and γ isoforms is particularly relevant in hematological malignancies as these isoforms are predominantly expressed in cells of hematopoietic origin and play crucial roles in oncogenic processes including cell proliferation, migration, and survival [1].

The PI3K/AKT/mTOR signaling pathway represents one of the most crucial intracellular pathways governing vital cellular processes like survival, proliferation, differentiation, and metabolism. Dysregulation of this pathway is frequently linked with cancer development, making it an attractive therapeutic target [2]. This compound has demonstrated apoptotic and anti-proliferative activity in patient-derived primary cell lines representative of B and T lymphoma cell lines, and has shown efficacy in a mouse T-cell leukemia xenograft model along with ex-vivo activity in malignant patient-derived primary cutaneous T-cell lymphoma (CTCL) cells [1].

A key finding from the phase I/Ib study of this compound was that responding tumors showed a marked downregulation of CD30, IL-31 and IL-32α, suggesting these molecules may serve as potential biomarkers for treatment response and disease monitoring [1]. This application note provides detailed protocols for the assessment of these biomarkers in clinical samples from this compound trials, enabling researchers to standardize analytical approaches across studies and validate the utility of these biomarkers in predicting and monitoring treatment response.

Biomarker Significance and Biological Rationale

CD30 as a Therapeutic Biomarker

CD30 (also known as TNFRSF8) is a cell membrane protein of the tumor necrosis factor receptor superfamily that serves as an important activation marker for both T-cells and B-cells. In the context of T-cell lymphomas, CD30 expression has significant diagnostic, prognostic, and therapeutic implications:

  • Therapeutic target: CD30 is directly targeted by brentuximab vedotin, an antibody-drug conjugate that has demonstrated an overall response rate of 68% in CD30+ T-cell lymphomas, significantly higher than other approved single agents which typically show ORRs of about 25-29% [1]
  • Response indicator: In this compound clinical studies, downregulation of CD30 was observed in responding tumors, suggesting it may serve as a pharmacodynamic marker for treatment effect [1]
  • Prognostic value: CD30 expression patterns have been associated with specific T-cell lymphoma subtypes and disease outcomes, though its expression varies considerably across different TCL entities
IL-31 and IL-32α as Inflammatory Biomarkers

IL-31 is an immunoregulatory cytokine secreted mainly by activated Th2 cells that plays a major role in the process of chronic inflammation and has been specifically implicated in the pathogenesis of cutaneous T-cell lymphoma:

  • Pruritus induction: IL-31 is strongly associated with pruritus (itching) in CTCL patients, and improved pruritus correlates with lower levels of IL-31 [3]
  • Disease activity: Malignant T-cells produce IL-31, with an associated increase in serum levels of IL-31, particularly in advanced stages of cutaneous T-cell lymphoma [3]
  • Treatment response: In this compound trials, reduced IL-31 levels correlated with clinical response, suggesting utility as a monitoring biomarker [1]

IL-32 is a proinflammatory cytokine that exists in multiple isoforms (IL-32α, IL-32β, IL-32γ, etc.) with IL-32α being one of the major splice variants:

  • Multi-functional activity: IL-32 induces production of various cytokines including TNF-α, IL-8, IL-1β and MIP-2 and can function through both intracellular and extracellular mechanisms [4]
  • Cancer biology role: IL-32 has been demonstrated to serve as an important growth factor for human cutaneous T-cell lymphoma cells, accelerating proliferation of CTCL cell lines in a dose-dependent manner [5]
  • Autocrine function: Exposure of CTCL cell lines to anti-IL-32 antibodies in culture inhibits cell proliferation, indicating IL-32 may function as an autocrine growth factor in CTCL pathogenesis [5]
  • Therapeutic response: The this compound phase I/Ib study specifically identified IL-32α downregulation in responding tumors, highlighting its potential as a response biomarker [1]

Table 1: Biomarker Summary and Clinical Significance

Biomarker Biological Function Rationale in T-cell Lymphoma Response to this compound
CD30 Cell surface TNF receptor superfamily member Therapeutic target; expression in specific TCL subtypes Marked downregulation in responding tumors
IL-31 Th2-derived cytokine associated with inflammation Mediates pruritus; elevated in advanced disease Reduced levels correlate with clinical improvement
IL-32α Proinflammatory cytokine isoform Autocrine growth factor for CTCL cells Significant downregulation in treatment responders

Experimental Protocols for Biomarker Analysis

Sample Collection and Processing

Pre-analytical considerations are critical for reliable biomarker assessment. The following protocols are recommended for sample collection and processing in this compound clinical trials:

  • Blood Collection: Collect peripheral blood (10 mL) in EDTA tubes for plasma separation and PAXgene tubes for RNA preservation. Process samples within 30 minutes of collection by centrifugation at 2000 × g for 15 minutes at 4°C. Aliquot plasma/serum into 0.5 mL volumes and store at -80°C until analysis [1] [3]
  • Tissue Biopsies: Obtain tumor tissue biopsies at baseline and during treatment (when feasible). Divide each sample for (1) formalin-fixation and paraffin-embedding (FFPE), (2) snap-freezing in liquid nitrogen for protein/RNA analysis, and (3) single-cell suspension preparation for flow cytometry [1]
  • Tissue Array Construction: For immunohistochemical studies, create tissue microarrays containing 2-3 representative 1.0 mm cores from each FFPE tumor block, along with appropriate controls [3]
CD30 Detection Methods

CD30 assessment can be performed using multiple complementary techniques to evaluate both protein expression and cellular distribution:

3.2.1 Immunohistochemistry (IHC) Protocol
  • Sectioning: Cut 5 μm sections from FFPE tissue blocks and mount on charged slides
  • Deparaffinization and Antigen Retrieval: Bake slides at 60°C for 30 minutes, deparaffinize in xylene, and rehydrate through graded alcohols. Perform antigen retrieval using citrate buffer (pH 6.0) in a pressure cooker for 10 minutes [3]
  • Staining: Incubate with anti-CD30 primary antibody (clone Ber-H2 recommended) at 1:50-1:100 dilution for 60 minutes at room temperature. Detect using HRP-conjugated secondary antibody and DAB chromogen with hematoxylin counterstaining [3]
  • Quantification: Score using a semi-quantitative method assessing both intensity (0-3+) and percentage of positive cells. Consider samples with ≥5% positive cells of any intensity as potentially significant [1]
3.2.2 Flow Cytometry Protocol
  • Cell Preparation: Create single-cell suspensions from fresh tumor tissue or peripheral blood mononuclear cells (PBMCs) using mechanical dissociation followed by filtration through 70 μm strainers
  • Staining: Aliquot 1×10^6 cells per tube and stain with anti-CD30 antibody (e.g., FITC-conjugated) along with appropriate T-cell markers (CD3, CD4, CD8) and viability dye. Include isotype controls for gating
  • Acquisition and Analysis: Acquire data on a flow cytometer analyzing at least 50,000 events per sample. Analyze using FlowJo software, gating on viable lymphocytes and assessing CD30 expression on T-cell subsets
IL-31 and IL-32α Detection Methods

Cytokine analysis requires sensitive detection methods to quantify expression levels in both tissue and liquid biopsy samples:

3.3.1 Enzyme-Linked Immunosorbent Assay (ELISA)
  • Plasma Preparation: Collect plasma samples as described in Section 3.1. Avoid repeated freeze-thaw cycles
  • IL-31 Detection: Use commercial human IL-31 ELISA kit (e.g., KGEHC141, KeyGEN BioTECH). Add 50 μL of standards or samples to pre-coated wells, incubate 2 hours at 37°C. After washing, add biotinylated detection antibody (1:100) for 1 hour, then HRP-streptavidin (1:100) for 30 minutes. Develop with TMB substrate, stop with sulfuric acid, and read at 450 nm within 30 minutes [3]
  • IL-32 Detection: Use human IL-32 ELISA kit (e.g., SEB802Hu, Cloud-Clone Corp) with particular sensitivity for IL-32α isoform. Follow manufacturer's protocol with standard curve range of 15.6-1000 pg/mL. Run all samples in duplicate [3]
  • Data Analysis: Calculate concentrations using 4-parameter logistic curve fit. Values below detection limit should be reported as below the lower limit of quantification (LLOQ)
3.3.2 Immunohistochemistry for Tissue Cytokine Expression
  • Tissue Staining: Process 5 μm FFPE sections as described in 3.2.1
  • Antibody Incubation: For IL-31, use rabbit anti-IL-31 polyclonal antibody (22859-1-AP, Proteintech) at 1:100 dilution. For IL-32α, use rabbit anti-IL-32 polyclonal antibody (11079-1-AP, Proteintech) at 1:100 dilution. Incubate overnight at 4°C [3]
  • Detection: Use HRP-conjugated secondary antibody (12127A07, Beijing Sequoia Jinqiao) and DAB detection kit with hematoxylin counterstaining
  • Quantitative Analysis: Capture digital images using standardized light microscopy. Quantify staining intensity using image analysis software (e.g., ImagePro Plus 9.1) with normalization to total cellularity [3]

Table 2: Analytical Methods and Key Parameters for Biomarker Assessment

Method Biomarkers Sample Type Key Reagents Sensitivity Assay Time
IHC CD30, IL-31, IL-32α FFPE Tissue Primary antibodies: Anti-CD30 (Ber-H2), Anti-IL-31 (22859-1-AP), Anti-IL-32 (11079-1-AP) Semi-quantitative (0-3+) 2 days
Flow Cytometry CD30 Fresh Tissue/PBMCs Anti-CD30-FITC, T-cell markers (CD3, CD4, CD8) Detection of ≥1% positive cells 4 hours
ELISA IL-31, IL-32 Plasma/Serum Commercial ELISA kits (KGEHC141, SEB802Hu) 15.6-1000 pg/mL 4 hours
qRT-PCR IL32 mRNA Tissue/Blood IL32-specific primers, RNA extraction kit Variable by primer set 6 hours

Data Analysis and Interpretation

Biomarker Quantification and Normalization

Data processing approaches vary by analytical method and require careful normalization to ensure reproducible results:

  • IHC Scoring System: Implement a semi-quantitative H-score calculated as: H-score = (3 × percentage of strongly positive cells) + (2 × percentage of moderately positive cells) + (1 × percentage of weakly positive cells). This generates a range of 0-300 for each sample [3]
  • ELISA Data Normalization: Normalize cytokine values to total protein concentration in plasma samples measured by BCA assay. For longitudinal analysis, express values as percentage change from baseline to account for inter-individual variability [3]
  • Flow Cytometry Gating Strategy: Establish consistent gating using fluorescence minus one (FMO) controls. Report CD30 expression as both percentage of positive cells and mean fluorescence intensity (MFI) ratio compared to isotype control
Statistical Analysis Approaches

Statistical evaluation of biomarker data should incorporate both cross-sectional and longitudinal analysis methods:

  • Response Correlation Analysis: Compare biomarker levels between response groups (CR, PR, SD, PD) using Kruskal-Wallis test with Dunn's multiple comparisons post-hoc test. Response criteria should follow standardized guidelines (e.g., Lugano classification for lymphoma) [1]
  • Survival Analysis: Evaluate prognostic significance using Kaplan-Meier curves with log-rank test for comparison of high vs. low biomarker expression groups. Use ROC curve analysis to determine optimal cutoff values for dichotomization [3] [6]
  • Longitudinal Analysis: For serial measurements, use mixed-effects models with repeated measures to account for within-patient correlation over time
  • Multivariate Analysis: Conduct Cox proportional hazards regression to assess independent prognostic value after adjustment for clinical factors such as stage, prior therapies, and lymphoma subtype

Technical Considerations and Validation

Assay Validation Parameters

Method validation is essential to ensure reliability of biomarker data in clinical studies:

  • Precision: Establish intra-assay and inter-assay precision with coefficient of variation (CV) <15% for quantitative assays (ELISA) and <20% for semi-quantitative methods (IHC)
  • Specificity: Validate antibody specificity using positive and negative control tissues/cells. For IL-32α detection, confirm isoform specificity using Western blotting or mass spectrometry
  • Sample Stability: Conduct stability studies to determine optimal storage conditions and maximum freeze-thaw cycles (recommend ≤3 cycles for cytokine measurements)
  • Reference Standards: Include pooled control samples in each assay batch to monitor inter-assay variability and permit normalization across study timepoints
Implementation in Clinical Trials

Integrating biomarker assessment into this compound clinical trials requires careful planning:

  • Timing of Assessments: Schedule biomarker sampling at key timepoints: baseline, end of cycle 2 (early response assessment), treatment discontinuation, and progression if applicable [1]
  • Handling of Missing Data: Develop statistical plan for handling missing biomarker data, considering multiple imputation methods for randomly missing data
  • Blinded Analysis: Perform biomarker testing and initial analysis blinded to clinical data to minimize bias, with integration performed by independent statistician

Signaling Pathway and Experimental Workflow

The following diagram illustrates the relationship between this compound's mechanism of action and the biomarkers discussed in this protocol:

G This compound This compound PI3K_delta_gamma PI3K δ/γ Inhibition This compound->PI3K_delta_gamma AKT_mTOR AKT/mTOR Pathway PI3K_delta_gamma->AKT_mTOR Cellular_Effects Cellular Effects (Apoptosis, Reduced Proliferation) AKT_mTOR->Cellular_Effects Biomarker_Changes Biomarker Changes Cellular_Effects->Biomarker_Changes CD30 CD30 Biomarker_Changes->CD30 Downregulation IL31 IL31 Biomarker_Changes->IL31 Downregulation IL32alpha IL32alpha Biomarker_Changes->IL32alpha Downregulation

Figure 1: this compound Mechanism and Biomarker Response Pathway

The experimental workflow for comprehensive biomarker analysis in this compound clinical studies is outlined below:

G SampleCollection Sample Collection (Blood, Tissue Biopsies) SampleProcessing Sample Processing SampleCollection->SampleProcessing IHC IHC Analysis (FFPE Tissue) SampleProcessing->IHC FlowCytometry Flow Cytometry (Fresh Tissue/PBMCs) SampleProcessing->FlowCytometry ELISA ELISA (Plasma/Serum) SampleProcessing->ELISA DataIntegration Data Integration & Statistical Analysis IHC->DataIntegration FlowCytometry->DataIntegration ELISA->DataIntegration ClinicalCorrelation Clinical Correlation & Interpretation DataIntegration->ClinicalCorrelation

Figure 2: Experimental Workflow for Biomarker Analysis

Conclusion

The biomarker analysis protocols detailed in this application note provide a standardized approach for assessing CD30, IL-31, and IL-32α in this compound clinical trials. The comprehensive methodology encompassing IHC, flow cytometry, and ELISA enables robust quantification of these biomarkers across different sample types. Implementation of these protocols in ongoing and future studies will help validate the utility of these biomarkers for patient stratification, response monitoring, and understanding resistance mechanisms.

The observed downregulation of CD30, IL-31, and IL-32α in this compound responders suggests these biomarkers reflect important biological processes in T-cell lymphoma pathogenesis and treatment response. Further research is needed to establish predictive cutoffs and validate these biomarkers across larger patient cohorts and different T-cell lymphoma subtypes. The ongoing phase I/II combination study of this compound with romidepsin provides an opportunity to further evaluate these biomarkers in combination therapy settings [1].

References

Tenalisib patient selection criteria clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Patient Selection Criteria for Clinical Trials

The core eligibility criteria from key tenalisib trials are summarized in the table below. These criteria ensure the enrollment of a specific patient population with adequate organ function and limited prior treatment options.

Criterion Category Key Inclusion Parameters Key Exclusion Parameters
Disease Status Histologically confirmed R/R PTCL or CTCL [1] [2]. Radiologically measurable or skin-evaluable disease [1]. Prior cancer therapy within 3 weeks or 5 drug half-lives (whichever shorter) [1].
Prior Therapy Received ≥1 prior line of systemic therapy [1] [2]. Prior treatment with a PI3K/mTOR/AKT/BTK inhibitor within 6 months [1].

| Organ Function | - Hematologic: ANC ≥0.75 × 10⁹/L; Platelets ≥50 × 10⁹/L [1].

  • Hepatic: Total bilirubin ≤1.5×ULN; AST/ALT ≤2.5×ULN (or ≤5×ULN with liver involvement) [1].
  • Renal: Creatinine ≤2.0 mg/dL or creatinine clearance ≥50 mL/min [1]. | Uncontrolled severe infections or medical conditions [1]. | | Performance Status & Demographics | - Age ≥18 years [1].
  • Life expectancy ≥12 weeks [1].
  • ECOG Performance Status ≤2 [1]. | Active malignancy other than TCL [1]. | | Other | | Autologous SCT within 3 months; allogeneic SCT within 12 months [1]. |

The following diagram outlines the logical workflow for patient selection based on the criteria above:

G Start Patient with T-Cell Lymphoma A Histologically confirmed Relapsed/Refractory Disease? Start->A B Received ≥1 prior line of therapy? A->B Yes NotEligible Not Eligible A->NotEligible No C Adequate Organ Function? (ANC, Platelets, Hepatic, Renal) B->C Yes B->NotEligible No D ECOG Status ≤2 and Life Expectancy ≥12 weeks? C->D Yes C->NotEligible No E No exclusionary conditions: - No recent SCT - No recent PI3K inhibitor use - No active other cancers D->E Yes D->NotEligible No Eligible Patient Eligible E->Eligible Yes E->NotEligible No

Safety Profile and Management

Understanding the safety profile is crucial for patient monitoring and management during trials.

  • Most Common Adverse Events: In the single-agent study (n=58), the most frequent any-grade treatment-emergent AE (TEAE) was fatigue (45%). The most common drug-related TEAE was transaminase elevation (33%), which was also the most frequent Grade ≥3 related TEAE (21%) [1].
  • Differentiated Safety Profile: Notably, late-onset toxicities like colitis and pneumonitis, which are often associated with other PI3K inhibitors, were not observed with this compound, even in patients treated for over 18 months [3].
  • Dose-Limiting Toxicities (DLTs) and MTD: In the phase I/Ib trial, two DLTs occurred in the 800 mg twice-daily (BID) fed cohort. Consequently, the 800 mg BID dose under fasting conditions was established as the maximum tolerated dose (MTD) [1].
  • Safety in Combination Therapy: When combined with romidepsin, the most common AEs (any grade in >15% of patients) included nausea, thrombocytopenia, elevated AST/ALT, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, and hypokalemia [2].

Clinical Efficacy and Pharmacokinetics

This compound has demonstrated promising anti-tumor activity in heavily pre-treated T-cell lymphoma populations.

Study Patient Population Dosing Regimen Overall Response Rate (ORR) Complete Response (CR) Median Duration of Response (DOR)
Single-Agent (Phase I/Ib) [1] R/R TCL (n=35 evaluable) 800 mg BID (Fasting) 45.7% 8.6% (3 patients) 4.9 months

| Combination with Romidepsin (Phase I/II) [2] | R/R TCL (n=27 evaluable) | this compound 800 mg BID + Romidepsin 14 mg/m² | 63.0% | 25.9% | 5.03 months | | Subgroup: PTCL (Combo) [2] | R/R PTCL | this compound 800 mg BID + Romidepsin 14 mg/m² | 75.0% | Not Specified | Not Specified | | Subgroup: CTCL (Combo) [2] | R/R CTCL | this compound 800 mg BID + Romidepsin 14 mg/m² | 53.3% | Not Specified | Not Specified |

The pharmacokinetic (PK) profile of this compound is favorable for oral administration. It is rapidly absorbed with a median elimination half-life of approximately 2.28 hours, supporting a twice-daily dosing schedule [1]. Importantly, co-administration with romidepsin did not significantly alter the PK of either drug, facilitating their combined use [2].

Experimental Protocols and Assessment Criteria

This section details the key methodologies used in the clinical trials to ensure consistency and reproducibility in future studies.

Study Design and Dosing Protocol

The clinical development of this compound in TCL employed a standard two-part design [1]:

  • Phase I (Dose Escalation): Utilized a 3 + 3 design to determine the MTD. This compound was administered orally in 28-day cycles across escalating dose cohorts (200 mg to 800 mg BID).
  • Phase Ib/II (Dose Expansion): Enrolled separate cohorts of PTCL and CTCL patients at the established MTD (800 mg BID fasting) to further evaluate safety and efficacy.

For the combination study with romidepsin [2]:

  • This compound was administered orally, twice daily, 1 hour before meals.
  • Romidepsin was administered intravenously over 4 hours on Days 1, 8, and 15 of a 28-day cycle.
  • Treatment was continued until disease progression or unacceptable toxicity.
Response Assessment Criteria

Accurate response assessment is critical and was performed based on standardized guidelines:

  • Peripheral TCL (PTCL): Response was evaluated using the Lugano Classification [2].
  • Cutaneous TCL (CTCL): Response was evaluated using the Global Response Score for CTCL, which integrates skin, lymph node, blood, and visceral organ assessment [2].
Pharmacokinetic (PK) Assessment Protocol

Detailed PK sampling provides essential data on drug exposure.

  • Intensive Sampling: In the dose-escalation phase, full PK profiles were obtained on Cycle 1 Day 1 and Cycle 2 Day 1. Pre-dose samples were also collected at various other time points (e.g., Day 8 and Day 15 of Cycles 1 and 2) [1].
  • Trough Sampling: In the expansion phase, pre-dose (trough) samples were collected on Day 1 of multiple cycles to monitor steady-state exposure [1].
  • Analyzed Parameters: Key PK parameters included maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life () [1].

Mechanism of Action and Biomarkers

This compound is a highly selective, next-generation, orally active dual inhibitor of the PI3K delta and gamma isoforms [3] [4]. These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in cell proliferation, survival, and migration, as well in shaping the tumor microenvironment.

  • Synergistic Potential: Preclinical in vitro studies in T-cell lymphoma models suggested that combining PI3K δ/γ inhibition (with this compound) and HDAC inhibition (with romidepsin) has synergistic anti-tumor potential, providing the rationale for the clinical combination study [2].
  • Exploratory Biomarkers: Analysis of responding tumors in the single-agent study showed a marked downregulation of CD30, IL-31, and IL-32α, suggesting these could serve as potential predictive or pharmacodynamic biomarkers [1].

The following diagram illustrates the proposed mechanism of action for this compound, both as a single agent and in combination:

G cluster_pathway Cellular Pathways This compound This compound (Oral) Dual PI3Kδ/γ Inhibitor PI3K PI3K δ/γ Signaling This compound->PI3K Inhibits Romidepsin Romidepsin (IV) HDAC Inhibitor HDAC HDAC Pathway Romidepsin->HDAC Inhibits AKT pAKT Activation PI3K->AKT Activates Processes Cell Proliferation Survival Immune Evasion AKT->Processes Downstream Downstream Effects: - Apoptosis - Anti-proliferation - Tumor Microenvironment Modulation (M1 vs M2) Processes->Downstream this compound Reverses Biomarkers Biomarker Changes: - ↓ CD30 - ↓ IL-31 - ↓ IL-32α Downstream->Biomarkers

Conclusion and Future Directions

This compound represents a promising therapeutic agent for relapsed/refractory T-cell lymphomas. The established patient selection criteria, manageable safety profile, and robust efficacy data—both as a monotherapy and in combination with romidepsin—provide a strong foundation for its continued clinical development.

Future efforts are focused on advancing the this compound and romidepsin combination, which has shown a higher ORR than single-agent this compound. Furthermore, this compound is being investigated in other malignancies, including a phase II study in triple-negative breast cancer (NCT06189209) [4].

References

Tenalisib dose limiting toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Tenalisib Toxicity Profile & Management

The table below summarizes the key safety findings and management strategies for this compound from clinical trials.

Trial Phase / Context Identified DLTs Most Frequent Related TEAEs Key Management Strategies
Phase I (Monotherapy in hematologic malignancies) [1] No DLTs reported across 11 dose levels (up to 1200 mg BID). Diarrhea, Nausea, Vomiting [1]. Manage with standard supportive care (e.g., antiemetics, antidiarrheals).
Phase I/Ib (Monotherapy in T-Cell Lymphoma) [2] Two DLTs in an 800 mg fed cohort: Transaminase elevation, Rash, and Neutropenia [3] [2]. Transaminase elevation (33% any grade; 21% Grade ≥3) [2]. Administer in a fasting state (800 mg BID fasting established as MTD) [3] [2]. Monitor liver function tests (LFTs) closely.
Phase I/II (Combination with Romidepsin in T-Cell Lymphoma) [4] [5] No DLTs were identified during dose escalation [4] [5]. Nausea, Thrombocytopenia, increased AST/ALT, Decreased appetite, Neutropenia, Vomiting, Diarrhea [4] [5]. Monitor for hematological toxicity (CBC), gastrointestinal effects, and LFTs. Use supportive medications as needed.

This compound & Romidepsin Combination Protocol

This methodology is based on the phase I/II study (NCT03770000) that successfully established the regimen without encountering DLTs [4] [5].

  • 1. Patient Population: Adults with relapsed/refractory T-Cell Lymphoma (PTCL or CTCL) who have received at least one prior systemic therapy.
  • 2. Dosing Schedule:
    • This compound: 800 mg, administered orally, twice daily (BID), 1 hour before meals.
    • Romidepsin: 14 mg/m², administered intravenously (IV) over 4 hours, on Days 1, 8, and 15 of a 28-day cycle.
  • 3. Key Assessments & Management:
    • Hepatic Function: Monitor AST, ALT, and bilirubin levels regularly.
    • Hematological Parameters: Monitor complete blood count (CBC) for thrombocytopenia and neutropenia.
    • GI Symptoms: Proactively manage nausea, vomiting, and diarrhea with standard medications.
    • Other: Monitor for fatigue, decreased appetite, dysgeusia, and hypokalemia.

This compound's Mechanism and Safety Profile

This compound is a highly selective dual inhibitor of the PI3Kδ and PI3Kγ isoforms, which are predominantly expressed in hematopoietic cells [1] [2]. This selectivity may contribute to its manageable toxicity profile, as it spares the ubiquitously expressed PI3Kα and PI3Kβ isoforms often associated with broader toxicities.

The diagram below illustrates the mechanism and common adverse events.

tenalisib_toxicity_flow This compound This compound PI3K_Delta PI3Kδ Isoform This compound->PI3K_Delta PI3K_Gamma PI3Kγ Isoform This compound->PI3K_Gamma Hepatotoxicity Hepatotoxicity (Transaminase Elevation) This compound->Hepatotoxicity GI_Effects GI Effects (Diarrhea, Nausea) This compound->GI_Effects Hematologic Hematologic (Neutropenia) This compound->Hematologic Other Other (Rash, Fatigue) This compound->Other AKT_Phospho Phospho-AKT (pAKT) PI3K_Delta->AKT_Phospho PI3K_Gamma->AKT_Phospho Cell_Prolif Cell Proliferation Survival Signaling AKT_Phospho->Cell_Prolif Immune_Mod Immune Modulation (Tumor Microenvironment) AKT_Phospho->Immune_Mod

Frequently Asked Questions for Researchers

What is the Maximum Tolerated Dose (MTD) of this compound monotherapy? In relapsed/refractory T-Cell Lymphoma, the MTD was established at 800 mg twice daily in a fasting state. DLTs were observed in a fed cohort, leading to this recommendation [3] [2].

Does this compound have a clinically significant drug interaction with Romidepsin? Pharmacokinetic data from the combination study indicated that co-administration of this compound did not significantly alter the pharmacokinetics of romidepsin. This suggests no major drug-drug interaction that would require dose adjustment of romidepsin [4] [5].

What are the most critical laboratory parameters to monitor during treatment? The most critical parameters are Liver Function Tests (LFTs - AST, ALT) and Complete Blood Count (CBC - with focus on neutrophils and platelets), particularly during the initial cycles of therapy [4] [2].

References

Incidence and Characteristics of Transaminase Elevation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on transaminase elevation from clinical trials of Tenalisib, both as a monotherapy and in combination with other agents.

Study Context Reported Incidence (Any Grade) Grade ≥3 Incidence Notes & Management
This compound Monotherapy (Phase I/Ib in R/R TCL) [1] 33% of patients (across doses of 200 to 800 mg BID) 21% of patients Most frequently reported related treatment-emergent adverse event (TEAE).

| This compound + Romidepsin (Phase I/II in R/R TCL) [2] [3] | - Increased AST: >15% of patients

  • Increased ALT: >15% of patients | Included in the 69.7% of patients who had related grade ≥3 TEAEs | Listed among the most common overall TEAEs. No DLTs were identified in the study. |

FAQs on this compound and Transaminase Elevation

  • What is the clinical presentation of this adverse event? Transaminase elevation (increased levels of AST and ALT) is typically identified through routine blood monitoring during treatment cycles and is often asymptomatic [2] [1].

  • How is this event managed in clinical trials? Proactive monitoring of liver function tests (LFTs) is standard. In the phase I/Ib monotherapy study, transaminase elevations were generally manageable and reversible with dose modification or interruption, allowing patients to continue treatment [1].

  • Does this risk change when this compound is combined with other drugs? The combination of this compound with Romidepsin demonstrated a "favorable safety profile" in the phase I/II study. While increased AST/ALT were common TEAEs, no dose-limiting toxicities (DLTs) were reported, suggesting the combination does not unexpectedly exacerbate this known side effect [2] [3].

  • What is the proposed mechanism behind this effect? this compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) δ and γ isoforms. The PI3K pathway is crucial for cell growth and survival. While the exact mechanism for hepatotoxicity is not fully detailed in the clinical results, it is a class effect observed with other PI3K inhibitors [1] [4].

Experimental & Clinical Monitoring Workflow

The diagram below outlines a recommended workflow for monitoring and managing transaminase elevations in a clinical or research setting, based on the protocols from the cited studies.

Start Initiate this compound Treatment Baseline Obtain Baseline LFTs (AST, ALT) Start->Baseline Monitor Routine LFT Monitoring (Per Protocol, e.g., Weekly in initial cycles) Baseline->Monitor Decision Transaminase Elevation? Monitor->Decision GradeCheck Assess Grade of Severity Decision->GradeCheck Yes Continue Continue Treatment with Monitoring Decision->Continue No/Normal GradeCheck->Continue Low Grade Manage Implement Management Protocol GradeCheck->Manage Grade ≥3 or Persistent Continue->Monitor Continue next cycle Options Dose Interruption, Dose Reduction, or Treatment Discontinuation Manage->Options Resolve Elevation Resolves? Options->Resolve Resolve->Continue Yes Resolve->Manage No

References

Hematological Toxicities Associated with Tenalisib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key hematological toxicities observed in a phase I/II study of Tenalisib in combination with Romidepsin for patients with relapsed/refractory T-cell lymphoma [1] [2] [3]:

Toxicity Incidence (All Grades) Incidence (Grade ≥3) Management Recommendations
Thrombocytopenia 57% 21% Monitor blood counts; may require dose interruption or reduction.
Neutropenia 27% 15% Monitor blood counts; manage with growth factor support as needed.
Anemia Frequently reported Frequently reported Monitor blood counts; clinical management as per standard guidelines.

In this combination study, 69.7% of patients experienced a related Grade 3 or higher Treatment-Emergent Adverse Event, with thrombocytopenia and neutropenia being the most common hematological toxicities [1]. No dose-limiting toxicities (DLTs) were reported during the dose-escalation phase of the study [1] [4].

Earlier studies on this compound monotherapy showed a different safety profile. In a first-in-human monotherapy trial, the most common adverse events were asthenia, cough, and pyrexia [5] [6]. Grade 3/4 hematological toxicities were limited to rare events of neutropenia, suggesting that the hematological toxicity profile may be more pronounced when this compound is combined with Romidepsin [5].

Experimental Protocols for Safety Monitoring

The clinical trials for this compound employed rigorous safety monitoring protocols. Here is a methodology you can adapt for laboratory safety assessments in a research or clinical setting:

  • Primary Objective: To characterize the safety and tolerability of the drug (or drug combination) [1] [2].
  • Safety Endpoints:
    • Incidence of Treatment-Emergent Adverse Events (TEAEs): Document all adverse events, with severity graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1].
    • Serious Adverse Events (SAEs): Monitor and record all SAEs [1].
    • Dose-Limiting Toxicities (DLTs): Specifically defined for the dose-escalation phase to determine the Maximum Tolerated Dose (MTD). DLTs typically include Grade 4 neutropenia lasting >7 days, Grade 3/4 neutropenia with fever, Grade 4 thrombocytopenia, or non-hematological toxicities ≥ Grade 3 (with some exceptions) [1].
  • Methodology:
    • Blood Collection: Schedule regular blood draws for complete blood count (CBC) and clinical chemistry panels throughout each treatment cycle.
    • Scheduled Assessments: In the combination study, safety assessments (including physical exams, vital signs, and laboratory tests) were performed on Day 1 of each cycle and on Days 8, 15, and 22 of Cycle 1 [1].
    • Data Analysis: Summarize TEAEs using descriptive statistics. Analyze the frequency and severity of hematological toxicities to inform dosing decisions [1] [2].

Frequently Asked Questions for Troubleshooting

What are the most common non-hematological toxicities to anticipate with the this compound and Romidepsin combination? The most frequent non-hematological TEAEs (any grade) reported in >15% of patients were nausea (73%), increased aspartate aminotransferase (33%), increased alanine aminotransferase (27%), vomiting (27%), decreased appetite (27%), fatigue (54%), dysgeusia, weight loss, diarrhea, and hypokalemia [1] [3].

Was the combination found to have any drug-drug interactions? Pharmacokinetic analyses from the clinical study indicated that the co-administration of this compound and Romidepsin did not significantly alter the pharmacokinetics of either agent. This suggests no clinically relevant drug-drug interaction between the two at the studied doses [1] [2] [3].

What is the recommended phase II dose (RP2D) for this combination? The study determined the Maximum Tolerated Dose (MTD) and recommended phase II dose to be This compound 800 mg orally twice daily and Romidepsin 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle [1] [2] [4].

This compound's Mechanism of Action

The diagram below illustrates the molecular targets of this compound, which underpin its efficacy and potential toxicity profile.

G This compound This compound PI3K_delta PI3K-δ Isoform This compound->PI3K_delta Inhibits PI3K_gamma PI3K-γ Isoform This compound->PI3K_gamma Inhibits SIK3 Salt-Inducible Kinase 3 (SIK3) This compound->SIK3 Inhibits (via metabolite) AKT_Phos AKT Phosphorylation PI3K_delta->AKT_Phos PI3K_gamma->AKT_Phos SIK3->AKT_Phos Cell_Growth Uncontrolled Cell Growth & Survival AKT_Phos->Cell_Growth Immune_Cell_Function Immune Cell Function & Tumor Microenvironment AKT_Phos->Immune_Cell_Function

References

Efficacy and Safety Profile of Tenalisib + Romidepsin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key efficacy and safety data from a Phase I/II open-label multicenter study involving patients with relapsed/refractory T-Cell Lymphoma (TCL) [1] [2] [3].

Parameter Result

| Recommended Phase II Dose (RP2D) | Tenalisib: 800 mg, orally, twice daily (fasting) [1] [3]. Romidepsin: 14 mg/m², IV, on Days 1, 8, and 15 of a 28-day cycle [1] [3]. | | Patient Population | Adults with relapsed/refractory TCL (including Peripheral TCL [PTCL] and Cutaneous TCL [CTCL]) who had received more than one prior therapy [2]. | | Overall Response Rate (ORR) | 63.0% (in evaluable patients, n=27) [1] [2]. | | ORR by Subtype | PTCL: 75.0% (12 evaluable patients) [1] [2]. CTCL: 53.3% (15 evaluable patients) [1] [2]. | | Type of Response | Complete Response (CR): 25.9% [1] [2]. Partial Response (PR): 37.0% [1] [2]. | | Median Duration of Response (DoR) | 5.03 months (Range: 2.16 months - Not Reached) [1] [2]. | | Most Frequent Treatment-Emergent Adverse Events (TEAEs) (>15% of patients, any grade) | Nausea, thrombocytopenia, fatigue, increased AST/ALT, neutropenia, vomiting, decreased appetite, anemia, dysgeusia, diarrhea [1] [3]. | | Grade ≥3 Related TEAEs | Occurred in 69.7% of patients [1] [3]. The most frequent included thrombocytopenia and elevated liver enzymes (ALT/AST) [2]. |

Detailed Experimental Protocol

For researchers aiming to replicate or understand the study design, here is a detailed breakdown of the methodology.

  • Study Design: The trial was a multicenter, open-label, Phase I/II study (ClinicalTrials.gov Identifier: NCT03770000) [1] [3].
  • Treatment Schedule: The combination was administered in 28-day cycles [1] [3].
    • This compound: Orally, twice daily, continuously throughout the cycle (from Day 1 to Day 28), 1 hour before meals (in a fasting state) [3].
    • Romidepsin: Intravenous infusion over 4 hours, administered on Days 1, 8, and 15 of each cycle [1] [3].
  • Dose Escalation: The Phase I part used a standard "3+3" design to determine the Maximum Tolerated Dose (MTD) or Recommended Phase II Dose (RP2D). Doses tested were this compound (400, 600, 800 mg BID) with Romidepsin (12, 12, 14 mg/m²) [2] [3]. No dose-limiting toxicities (DLTs) were reported, leading to the selection of the highest dose as the RP2D [3].
  • Treatment Duration: Treatment was continued until disease progression, unacceptable toxicity, or discontinuation from the study. Patients who completed 2 years of treatment and showed clinical benefit could be moved to a compassionate use protocol [4].

The workflow of the clinical study is outlined in the diagram below:

cluster_doses Doses Tested cluster_obj Key Objectives Start Study: Relapsed/Refractory T-Cell Lymphoma PhaseI Phase I: Dose Escalation (3+3 Design) Start->PhaseI RP2D Determine RP2D PhaseI->RP2D D1 Cohort 1: this compound 400mg BID + Romidepsin 12mg/m² PhaseI->D1 PhaseII Phase II: Dose Expansion RP2D->PhaseII Endpoints Assess Endpoints PhaseII->Endpoints O1 Primary: Safety, Tolerability, MTD/RP2D Endpoints->O1 O2 Secondary: Efficacy (ORR, DoR), PK Endpoints->O2 D2 Cohort 2: this compound 600mg BID + Romidepsin 12mg/m² D1->D2 D3 Cohort 3: this compound 800mg BID + Romidepsin 14mg/m² D2->D3

Key Considerations for Researchers

  • Mechanism of Action: this compound is a highly selective dual inhibitor of PI3K δ/γ and also inhibits Salt-Inducible Kinase 3 (SIK3) [1] [4]. Preclinical in vitro studies suggested a synergistic anti-tumor effect when combined with the HDAC inhibitor romidepsin, which provided the rationale for this clinical combination [1] [2].
  • Pharmacokinetics (PK): Co-administration of this compound and romidepsin did not significantly alter the pharmacokinetics of either agent, indicating no clinically relevant drug-drug interaction at the studied doses [1] [2].
  • Safety Monitoring: The most common clinically significant adverse events requiring monitoring are hematological toxicities (particularly thrombocytopenia and neutropenia) and hepatic transaminase elevations (ALT/AST) [1] [4] [2]. Regular blood counts and liver function tests are essential.

References

Tenalisib Clinical Trial Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety findings from clinical trials of Tenalisib, both as a monotherapy and in combination, for the treatment of relapsed/refractory T-Cell Lymphoma (TCL).

Aspect This compound Monotherapy (Phase I/Ib) [1] This compound + Romidepsin Combination (Phase I/II) [2] [3]
Study Patients Relapsed/refractory TCL Relapsed/refractory TCL
Recommended Dose 800 mg twice daily (fasting) This compound 800 mg twice daily + Romidepsin 14 mg/m²
Overall Response Rate (ORR) 45.7% (3 CR, 13 PR in 35 evaluable patients) 63.0% (PTCL: 75%; CTCL: 53.3%)
Complete Response (CR) Rate 3/35 patients (approx. 8.6%) 25.9%
Median Duration of Response (DOR) 4.9 months 5.03 months
Common Adverse Events (Any Grade) Fatigue (45%) Nausea, thrombocytopenia, elevated AST/ALT, decreased appetite, neutropenia, vomiting, fatigue [2]
Common Grade ≥3 Adverse Events Transaminase elevation (21%) 69.7% of patients had related grade ≥3 TEAEs [2]
Key Biomarker Findings Downregulation of CD30, IL-31, and IL-32α in responding tumors. No significant pharmacokinetic interaction between the two drugs.

FAQs on this compound Research

Here are answers to anticipated frequently asked questions that may arise during your research.

Q1: What is this compound's mechanism of action, and how does it inform potential resistance pathways? A: this compound is a highly selective, dual PI3K δ/γ inhibitor [2] [1]. The PI3K pathway is crucial for cell proliferation, survival, and metabolism. Resistance to targeted therapies like PI3K inhibitors can occur through:

  • Activation of Compensatory Pathways: Bypassing the blocked PI3K pathway through upstream (e.g., receptor tyrosine kinases) or parallel (e.g., MAPK, JAK-STAT) signaling cascades.
  • Feedback Loop Alterations: Inhibition of one node in a pathway can lead to feedback mechanisms that reactivate the original pathway or a survival-related network.
  • Tumor Microenvironment (TME) Interactions: The TME can secrete factors that promote tumor cell survival despite targeted therapy. Notably, PI3Kγ plays a key role in mediating immunosuppressive functions within the TME [4].

Q2: Are there any promising strategies to overcome or preempt resistance to this compound? A: Current clinical research suggests that combination therapy is a primary strategy. The combination of this compound with the histone deacetylase inhibitor (HDACi) Romidepsin has shown a higher Objective Response Rate (63.0%) compared to this compound monotherapy (45.7%) in relapsed/refractory TCL [2] [1]. This synergy suggests that simultaneously targeting multiple pathways (PI3K and epigenetic regulation) can enhance efficacy and may delay or overcome resistance.

Q3: What are the critical pharmacokinetic and dosing considerations for this compound? A: Dosing and food effect are critical. The maximum tolerated dose (MTD) for monotherapy was established as 800 mg twice daily under fasting conditions (2 hours before and 1 hour after food) [1]. A fed state increased toxicity, highlighting the importance of controlling for food effects in pre-clinical and clinical settings to ensure consistent drug exposure.

Proposed Experimental Workflows

For investigating this compound's efficacy and potential resistance mechanisms, you can adapt the following experimental workflows.

Workflow 1: In Vitro Combination Screening

This diagram outlines a protocol for screening this compound in combination with other agents to identify synergistic effects that could counter resistance.

G start Establish this compound- resistant cell lines step1 High-throughput screening: This compound + compound library start->step1 step2 Cell viability assay (e.g., CTG, MTT) step1->step2 step3 Calculate combination indices (Chou-Talalay method) step2->step3 step4 Identify synergistic combinations step3->step4 step5 Validate top hits in primary patient samples step4->step5

Title: Drug Combination Screening Workflow

Methodology Details:

  • Establishing Resistant Lines: Culture parental T-cell lymphoma lines (e.g., HuT78, HH) with increasing concentrations of this compound over 6-9 months to derive resistant clones.
  • Screening: Use a library of targeted agents (e.g., HDAC inhibitors, JAK inhibitors, other kinase inhibitors) in a matrix of concentrations with this compound.
  • Viability Assay: Plate cells in 384-well plates, treat with compounds for 72-96 hours, and measure viability using CellTiter-Glo (CTG).
  • Data Analysis: Analyze data using software like CalcuSyn to calculate Combination Index (CI) values. CI < 1 indicates synergy.
Workflow 2: In Vivo & Biomarker Validation

This workflow follows up on promising combinations from in vitro screens to validate efficacy and probe mechanism of action in vivo.

G start In vivo efficacy study step1 Mouse xenograft models (e.g., patient-derived xenografts) start->step1 step2 Treatment groups: Vehicle, this compound mono, Combo mono, this compound + Combo step1->step2 step3 Monitor tumor volume and body weight step2->step3 step4 Endpoint tumor harvest: - RNA/Protein analysis - IHC/IF staining step3->step4 step5 Interrogate mechanism: Pathway analysis, TME profiling step4->step5

Title: In Vivo Validation and Biomarker Workflow

Methodology Details:

  • In Vivo Model: Implement a patient-derived xenograft (PDX) model or cell line-derived xenograft in immunocompromised mice. Groups should include control, single-agent, and combination therapy.
  • Dosing: Administer this compound via oral gavage (800 mg/kg, BID, fasting) and the combination agent per its established in vivo protocol. Treatment typically lasts 3-4 weeks.
  • Endpoint Analysis:
    • Molecular Profiling: Perform RNA-Seq or phospho-protein array (RPPA) on harvested tumors to identify changes in signaling pathways (e.g., PI3K/AKT, MAPK, JAK-STAT).
    • Tumor Microenvironment Analysis: Use immunohistochemistry (IHC) or flow cytometry to analyze immune cell infiltration (e.g., TAMs, T-cells) based on findings from the search results [4].

References

Adverse Events Profile: Tenalisib + Romidepsin

Author: Smolecule Technical Support Team. Date: February 2026

The following data is from a phase I/II open-label multicenter study of Tenalisib (800 mg BID) in combination with Romidepsin (14 mg/m²) in adults with relapsed/refractory T-cell lymphoma (TCL) [1] [2] [3].

Adverse Event (Any Grade) All-Grade Incidence (%) Grade ≥3 Incidence (%)
Nausea 73% 0%
Thrombocytopenia 57% 21%
Fatigue 54% 6%
Increased AST 33% 6%
Vomiting 27% 0%
Decreased Appetite 27% 0%
Increased ALT 27% 18%
Neutropenia 27% 15%
Anemia 24% Information missing
Dysgeusia 21% 0%
Diarrhea 18% 3%
Hypokalemia 18% 9%
Weight Loss 15% 0%
  • Overall Safety: In this study, 69.7% of patients experienced a related Grade 3 or higher TEAE [1] [3].
  • Discontinuations: Adverse events led to study drug discontinuation in 18.18% of all patients, primarily due to disease progression [1].

This compound's Mechanism of Action & Combination Rationale

Understanding the mechanism of action helps in anticipating toxicities and designing experiments.

  • This compound's Primary Target: It is a highly selective, dual inhibitor of the phosphoinositide-3-kinase (PI3K) δ and γ isoforms [4] [5]. These isoforms are predominantly expressed in hematopoietic cells, explaining the drug's profile in hematologic malignancies.
  • Additional Action: A metabolite of this compound also acts as an inhibitor of salt-inducible kinase 3 (SIK3), which may contribute to its anti-tumor activity [1].
  • Combination Rationale: Preclinical in vitro studies in T-cell lymphoma lines suggested a synergistic anti-tumor effect when combining PI3K inhibitors like this compound with histone deacetylase (HDAC) inhibitors like Romidepsin [1] [6]. This synergy, due to distinct but complementary mechanisms, provides the rationale for the combination, aiming for higher efficacy without fully overlapping toxicities.

The diagram below illustrates this mechanistic synergy.

G cluster_pi3k PI3K Pathway cluster_hdac HDAC Pathway This compound This compound PI3K PI3K δ/γ This compound->PI3K Inhibits Romidepsin Romidepsin HDAC Histone Deacetylase (HDAC) Romidepsin->HDAC Inhibits AKT p-AKT (Downstream) PI3K->AKT Activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth Tumor_Cell_Death Synergistic Tumor Cell Death Cell_Growth->Tumor_Cell_Death Dual Suppression Gene_Expr Gene Expression HDAC->Gene_Expr Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expr->Apoptosis Apoptosis->Tumor_Cell_Death

Experimental Protocol & Assessment Guidelines

For researchers looking to design preclinical or clinical safety assessments for this combination, the methodology from the phase I/II study serves as a robust template [1] [3] [6].

  • 1. Study Design: A multicenter, open-label, phase I/II study is standard for initial combination trials. The phase I part typically uses a "3+3" dose escalation design to determine the Maximum Tolerated Dose (MTD) or Recommended Phase II Dose (RP2D).
  • 2. Dosing Schedule:
    • This compound: Administered orally, twice daily (BID), continuously throughout a 28-day cycle. Doses used in escalation were 400 mg, 600 mg, and 800 mg BID [1] [6].
    • Romidepsin: Administered intravenously over 4 hours on Days 1, 8, and 15 of the 28-day cycle. Doses used were 12 mg/m² and 14 mg/m² [1] [6].
  • 3. Key Safety Assessments:
    • Dose-Limiting Toxicities (DLTs): These are typically assessed during the first cycle (28 days). Protocol-defined DLTs include specific hematological and non-hematological toxicities [5].
    • Routine Monitoring: Safety assessments should include:
      • Adverse Events (AEs): Recorded and graded according to CTCAE (Common Terminology Criteria for Adverse Events) v4.03 or later [5].
      • Clinical Labs: Hematology panels and serum chemistry (especially liver function tests: ALT, AST) should be monitored frequently, particularly in the first few cycles [1] [5].
      • Pharmacokinetic (PK) Sampling: To check for potential drug-drug interactions. The cited study found no significant PK alteration between the two drugs [1] [6].

FAQs for Technical Support

What is the recommended phase II dose (RP2D) for the this compound and Romidepsin combination? Based on the phase I/II study (NCT03770000), the RP2D is This compound 800 mg orally twice daily (under fasting conditions) and Romidepsin 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle [1] [2] [3].

Are there any known drug-drug interactions between this compound and Romidepsin? Pharmacokinetic data from the clinical study indicated that co-administration of this compound and Romidepsin did not significantly alter the pharmacokinetics of either agent, suggesting no major PK interaction at the RP2D [1] [6].

How does the safety of this compound combination therapy compare to this compound monotherapy? The monotherapy profile is generally consistent with the combination, with hematological and hepatic events being prominent. In a monotherapy study, the most frequent related TEAEs were transaminase elevations (33%) and fatigue (45%) [5]. The combination adds a profile consistent with Romidepsin (e.g., nausea, thrombocytopenia), but the overall safety profile remained manageable and no new unexpected toxicities emerged [1] [6].

References

Tenalisib Organ Function Monitoring Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the key organ functions to monitor during Tenalisib treatment, and what is the recommended frequency?

The safety data from clinical trials indicates that hepatic and hematological systems require close monitoring during this compound treatment, both as a single agent and in combination with Romidepsin [1] [2] [3]. The following parameters should be checked regularly.

Organ System / Parameter Monitoring Action Commonly Observed Toxicities (Grade ≥3)
Hepatic Monitor transaminases (ALT, AST) and bilirubin [1]. Transaminase elevation (21% with monotherapy) [1]; ALT elevation (18% with combo) [3].
Hematological Monitor complete blood count (CBC) with differential and platelets [2]. Thrombocytopenia (21% with combo); Neutropenia (15% with combo) [3].
Gastrointestinal Monitor for symptoms and manage supportively [2]. Nausea (73%, all grades); Vomiting (27%, all grades) [3].
General Condition Inquire about and assess for fatigue [1] [2]. Fatigue (45% all grades, 6% ≥G3 with combo) [1] [3].

Recommended Monitoring Schedule:

  • Baseline: Assess all parameters above before treatment initiation.
  • During Cycle 1 and 2: Monitor weekly, as many dose-limiting toxicities occurred within the first cycle [1].
  • During Cycle 3 and 4: Monitor every two weeks [1].
  • Subsequent Cycles: Monitor on Day 1 of each cycle, or as clinically indicated [1].

Q: How should I manage elevated transaminases, a key toxicity of this compound?

The workflow below outlines the management of transaminase elevations based on protocol-defined Dose-Limiting Toxicity (DLT) criteria and clinical management strategies from the studies [1] [2].

Tenalisib_Hepatic_Monitoring Start Baseline & Routine Monitoring (LFTs: ALT, AST, Bilirubin) GradeCheck Grade 1-2 Elevation (≤3.0x ULN) Start->GradeCheck Grade3 Grade 3 Elevation (>3.0 - 5.0x ULN) GradeCheck->Grade3  Worsens Action1 Continue monitoring per protocol GradeCheck->Action1 Grade4 Grade 4 Elevation (>5.0x ULN) Grade3->Grade4  Worsens Action2 Interrupt this compound Monitor weekly Grade3->Action2 Action3 Interrupt this compound Consider dose reduction upon recovery Grade4->Action3 DLT Does not resolve to ≤Grade 1 within 7 days? Action2->DLT Yes Yes DLT->Yes No No DLT->No DLTConfirm Classified as Dose-Limiting Toxicity (DLT) Yes->DLTConfirm Resume Resume treatment if benefits outweigh risks No->Resume

Key Considerations for Clinical Management

  • Differentiated Safety Profile: this compound has a favorable profile compared to earlier PI3K inhibitors. Late-onset toxicities like colitis and pneumonitis were not commonly observed, even in patients on prolonged therapy [4].
  • Drug-Drug Interactions: A dedicated pharmacokinetic study showed that co-administration of this compound with Romidepsin did not significantly alter the pharmacokinetics of either agent [2] [3].
  • Administration: this compound should be administered orally in a fasting state (fasting 2 hours before and 1 hour after dose) to minimize toxicity risk, as this was determined to be the Maximum Tolerated Dose (MTD) [1].

References

Tenalisib Treatment Protocols in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the established treatment cycles and dosing from key clinical studies:

Study Type Regimen Cycle Definition Planned Treatment Duration Maximum Tolerated Dose (MTD) / Recommended Dose
Tenalisib Monotherapy [1] This compound orally, twice daily (BID) 28 days Up to 2 years, or until progression/toxicity [1] [2] 800 mg BID (fasting state) [1]

| This compound + Romidepsin Combination [3] [4] | - this compound: orally, BID

  • Romidepsin: IV on Days 1, 8, 15 | 28 days | Until disease progression or discontinuation | - This compound: 800 mg BID
  • Romidepsin: 14 mg/m² [3] [4] |

Detailed Experimental Protocol & Administration

For researchers designing preclinical or early-phase clinical studies, the following methodology outlines the administration protocol used in the monotherapy trial.

Start Start of Treatment Cycle C1 Cycle 1 (28 days) Start->C1 DailyDose This compound Oral Administration 800 mg, Twice Daily (BID) In Fasting State* C1->DailyDose Assessment Safety & Efficacy Assessment DailyDose->Assessment Decision Clinical Benefit and No Prohibitive Toxicity? Assessment->Decision Continue Continue to Next Cycle Decision->Continue Yes Stop Discontinue Treatment Decision->Stop No TwoYear Max Duration (2 years) Reached? Continue->TwoYear TwoYear->DailyDose No Compassionate Compassionate Use Protocol TwoYear->Compassionate Yes

Critical Administration Notes:

  • Fasting State: The MTD of 800 mg BID was determined for administration in a fasting state (fasting 2 hours before and 1 hour after drug intake) [1]. A fed state (after meals) was associated with increased toxicity.
  • Dose Preparation: This clinical trial used tablet formulation [1]. For in vitro research, this compound is soluble in DMSO [5].

Troubleshooting Common Issues

The table below addresses frequent challenges observed in clinical trials:

Issue Clinical Manifestation (Grade) Recommended Action
Hepatotoxicity [1] Transaminase elevation (Grade ≥3) Monitor liver function closely. Dosing in a fasting state helps mitigate this risk. This was a defined Dose-Limiting Toxicity (DLT).
Other Common Adverse Events [3] [4] Nausea, thrombocytopenia, neutropenia, fatigue, rash, etc. Implement proactive supportive care and dose modifications per protocol. In the combination study, 69.7% of patients had related grade ≥3 TEAEs.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound, and why is a twice-daily (BID) schedule used? A1: this compound has a short median elimination half-life of approximately 2.28 hours [1]. The BID dosing schedule was implemented to maintain effective plasma concentrations throughout the treatment cycle.

Q2: Can this compound be combined with other agents? A2: Yes, an ongoing phase I/II study combines this compound with the histone deacetylase (HDAC) inhibitor romidepsin [1] [3] [4]. This combination uses the same 28-day cycle, with romidepsin administered intravenously on days 1, 8, and 15.

Q3: What is the evidence of efficacy for this 28-day cycle? A3: In the monotherapy study, the Overall Response Rate (ORR) was 45.7% in evaluable patients, with a median Duration of Response (DoR) of 4.9 months [1]. The combination with romidepsin showed a higher ORR of 63.0% with a median DoR of 5.03 months [3] [4].

References

Tenalisib in Combination with Romidepsin: Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key efficacy results from a Phase I/II clinical trial evaluating the Tenalisib-Romidepsin combination in patients with relapsed/refractory T-cell lymphoma [1] [2]:

Efficacy Measure Overall (n=27) Peripheral T-Cell Lymphoma (PTCL) (n=12) Cutaneous T-Cell Lymphoma (CTCL) (n=15)
Overall Response Rate (ORR) 63.0% 75.0% 53.3%
Complete Response (CR) 25.9% 50.0% 6.7%
Partial Response (PR) 37.0% 25.0% 46.7%
Median Duration of Response (DOR) 5.03 months 5.03 months 3.8 months

This data demonstrates that the combination is active across TCL subtypes, with particularly strong results in PTCL patients, half of whom achieved a complete response [2].

Mechanisms of Action and Synergistic Effect

This compound and Romidepsin target different cellular pathways, and their combination is designed for synergistic anti-tumor activity.

  • This compound is a highly selective oral inhibitor of the PI3K δ/γ isoforms and also inhibits Salt-Inducible Kinase 3 (SIK3) [1]. The PI3K pathway is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancers. By blocking these specific isoforms, this compound disrupts prosurvival signals in malignant T-cells.
  • Romidepsin is an intravenous Histone Deacetylase (HDAC) inhibitor [1]. It works by modulating gene expression, which can lead to cell cycle arrest, apoptosis (programmed cell death), and inhibition of cancer cell growth.

Preclinical studies in T-cell lymphoma cell lines suggested that combining a PI3K inhibitor with an HDAC inhibitor could produce a synergistic anti-tumor effect, meaning the combined effect is greater than the sum of their individual effects [1]. This provided the rationale for their combined clinical development.

The following diagram illustrates how these two drugs work together to target cancer cells:

Safety and Tolerability Profile

The combination of this compound and Romidepsin demonstrated a manageable safety profile in the study. The most frequent treatment-emergent adverse events (TEAEs) of any grade reported in over 15% of patients were [1] [2]:

  • Gastrointestinal: Nausea (73%), vomiting (27%), diarrhea (reported in [1])
  • Hematological: Thrombocytopenia (57%), neutropenia (27%), anemia (reported in [1])
  • General: Fatigue (54%), decreased appetite (27%), dysgeusia (altered sense of taste), weight loss
  • Laboratory Abnormalities: Increased liver enzymes (AST and ALT)

A significant number of patients (69.7%) experienced a grade 3 or higher related TEAE, with thrombocytopenia and elevated liver enzymes being among the most common [1]. These toxicities were consistent with the known side effects of each drug and did not reveal unexpected new safety signals.

Dosing and Administration

The clinical trial established the recommended Phase II dose for the combination, which forms the basis for the current administration schedule [1] [2]:

  • This compound: 800 mg, taken orally twice daily, in a fasting state (1 hour before or 2 hours after a meal).
  • Romidepsin: 14 mg/m², administered intravenously over 4 hours on Days 1, 8, and 15 of a 28-day cycle.

Treatment is continued until disease progression or unacceptable toxicity.

Comparison to Single-Agent Activity

To put the combination's efficacy into context, the table below compares its performance with historical data on single-agent this compound and the approved single-agent activity of Romidepsin.

Therapy Mechanism of Action Recommended Dose ORR in R/R TCL Key TEAEs
This compound + Romidepsin PI3Kδ/γ & SIK3 + HDAC inhibitor This compound 800 mg BID (oral) + Romidepsin 14 mg/m² (IV) 63.0% (Overall) [2] Nausea, thrombocytopenia, fatigue, elevated liver enzymes [1]
This compound (Single Agent) PI3Kδ/γ & SIK3 inhibitor 800 mg BID (oral, fasting) [3] 45.7% (in a phase I/Ib study) [3] Fatigue, transaminase elevation [3]
Romidepsin (Single Agent) HDAC inhibitor 14 mg/m² (IV) on days 1, 8, 15 of a 28-day cycle [1] ~25-30% (approved for R/R PTCL and CTCL) [1] Nausea, fatigue, thrombocytopenia, neutropenia, ECG changes

The data suggests that the combination of this compound and Romidepsin yields a higher overall response rate than what is typically observed with either agent alone, supporting the preclinical hypothesis of synergistic activity [1] [2].

Experimental Protocol Overview

For researchers, the key methodological details of the pivotal Phase I/II study (NCT03770000) are as follows [1]:

  • Study Design: Multicenter, open-label, non-randomized study consisting of a Phase I dose-escalation phase (using a 3+3 design) and a Phase II dose-expansion phase.
  • Patients: Adults with relapsed/refractory T-cell lymphoma (both PTCL and CTCL) who had received at least one prior line of therapy.
  • Objectives:
    • Primary: To characterize safety, tolerability, and determine the Maximum Tolerated Dose (MTD) or Recommended Phase II Dose (RP2D).
    • Secondary: To assess efficacy (ORR, DOR) and evaluate the pharmacokinetics (PK) of the combination.
  • Response Criteria: PTCL was assessed using the Lugano Classification, while CTCL was assessed using the global response score.
  • Pharmacokinetics: The study concluded that co-administration did not significantly alter the PK profile of either drug, indicating no major drug-drug interactions [1] [2].

References

Tenalisib overall response rate 45.7% validation

Author: Smolecule Technical Support Team. Date: February 2026

Tenalisib Clinical Data Summary

Study Detail This compound Monotherapy [1] [2] This compound + Romidepsin Combination [3] [4] [5]
Study Phase Phase I/Ib Phase I/II
Patient Population Relapsed/Refractory T-Cell Lymphoma (TCL) Relapsed/Refractory T-Cell Lymphoma (TCL)
Overall Response Rate (ORR) 45.7% (16 of 35 evaluable patients) 63.0% (17 of 27 evaluable patients)
Complete Response (CR) 3 patients (8.6%) 7 patients (25.9%)
Partial Response (PR) 13 patients (37.1%) 10 patients (37.0%)
Median Duration of Response (DOR) 4.9 months 5.03 months
Most Common Gr. ≥3 Treatment-Related Adverse Event Transaminase elevation (21%) Thrombocytopenia (21%), ALT elevation (18%), Neutropenia (15%)

Detailed Study Methodologies

The data in the table comes from rigorously designed clinical trials. Here is a summary of their experimental protocols:

For the Monotherapy Study (ORR 45.7%) [1] [2]:

  • Study Design: Two-part, multicenter Phase I/Ib study.
  • Patients: Adults with histologically confirmed relapsed/refractory TCL (both peripheral and cutaneous) who had received at least one prior therapy.
  • Dosing: this compound was administered orally twice daily (BID) in 28-day cycles. Doses ranged from 200 mg to 800 mg BID during the escalation phase. The 800 mg BID dose under fasting conditions was established as the maximum tolerated dose (MTD) for the expansion phase.
  • Endpoints: The primary objectives were to evaluate safety and determine the MTD. Secondary objectives included assessing the overall response rate (ORR) and duration of response (DOR). Responses were evaluated using established criteria for lymphoma.

For the Combination Therapy Study (ORR 63.0%) [3] [4] [5]:

  • Study Design: Multicenter, open-label, Phase I/II study.
  • Patients: Adults with relapsed/refractory TCL, with a median of 3 prior therapies. 64% were refractory to their last treatment.
  • Dosing:
    • This compound: Orally, twice daily (400 mg, 600 mg, or 800 mg) in a 28-day cycle.
    • Romidepsin: Intravenously, on days 1, 8, and 15 of the cycle (12 mg/m² or 14 mg/m²).
  • Dosing Determination: No dose-limiting toxicities were reported during escalation. The recommended dose for expansion was This compound 800 mg BID + Romidepsin 14 mg/m².
  • Endpoints: The primary goal was to characterize safety and determine the MTD. Key secondary objectives were to assess the ORR and DOR. Pharmacokinetic interactions were also evaluated, finding no significant alterations when the drugs were co-administered.

Mechanism of Action and Rationale for Combination

The following diagram illustrates the distinct but complementary mechanisms of this compound and Romidepsin, which provide the rationale for their synergistic use in combination therapy.

G cluster_this compound This compound (Dual PI3K δ/γ & SIK3 Inhibitor) cluster_romidepsin Romidepsin (HDAC Inhibitor) TCL_Cell T-Cell Lymphoma (TCL) Cell This compound This compound TCL_Cell->this compound Romidepsin Romidepsin TCL_Cell->Romidepsin PI3K_Pathway PI3K Signaling Pathway This compound->PI3K_Pathway Inhibits Downstream_Effects_T Downstream Effects: • Inhibits cell proliferation • Promotes apoptosis • Alters tumor microenvironment PI3K_Pathway->Downstream_Effects_T Synergistic_Effect Synergistic Anti-Tumor Effect Downstream_Effects_T->Synergistic_Effect HDAC Histone Deacetylase (HDAC) Romidepsin->HDAC Inhibits Downstream_Effects_R Downstream Effects: • Alters gene expression • Induces cell cycle arrest • Promotes apoptosis HDAC->Downstream_Effects_R Downstream_Effects_R->Synergistic_Effect

As the diagram shows:

  • This compound is a highly selective, dual inhibitor of the PI3K δ and γ isoforms, which are crucial for the growth and survival of lymphoid cells [1] [6] [7]. It also inhibits Salt-Inducible Kinase 3 (SIK3) [3]. Through these actions, it disrupts cellular signaling to inhibit proliferation and promote apoptosis.
  • Romidepsin is a Histone Deacetylase (HDAC) inhibitor. By inhibiting HDAC, it alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells [3] [4].
  • Synergistic Rationale: As predicted by in vitro studies and confirmed in the clinical trial, targeting the cancer cell through these two distinct, non-overlapping pathways (PI3K signaling and epigenetic regulation) results in a synergistic effect, enhancing anti-tumor activity [3] [4] [5].

Interpretation and Context for Professionals

  • The 45.7% ORR is valid for this compound monotherapy in a specific population of heavily pre-treated relapsed/refractory TCL patients [1] [2]. This activity was considered promising enough to grant this compound FDA Fast Track and Orphan Drug designations for TCL [6].
  • The combination with romidepsin shows improved efficacy (63.0% ORR, higher CR rate), suggesting a viable path forward for therapeutic development, particularly for aggressive PTCL where the CR rate was 50% [3] [5].
  • Safety profile indicates that while the combination is manageable, it introduces more hematological toxicities (thrombocytopenia, neutropenia) than monotherapy, which was primarily associated with transaminase elevations [1] [3] [5].

References

Tenalisib duration of response 4.9 months

Author: Smolecule Technical Support Team. Date: February 2026

Tenalisib Clinical Trial Data Summary

Parameter Result
Study Phase Phase I/Ib [1]
Patient Population Relapsed/refractory Peripheral and Cutaneous T-Cell Lymphoma (TCL) with ≥1 prior therapy [1]
Overall Response Rate (ORR) 45.7% (16 out of 35 evaluable patients) [1]
Response Breakdown 3 Complete Responses (CR), 13 Partial Responses (PR) [1]
Duration of Response (DoR) Median: 4.9 months [1]
Recommended Dose 800 mg twice daily under fasting conditions [1]
Most Frequent Related Adverse Events (Grade ≥3) Transaminase elevation (21%) [1]

Key Experimental Protocol Details

For the section on experimental methodologies in your guide, here are the key details from the cited study [1]:

  • Study Design: The trial was a two-part, multicenter study. The first part was a phase I, open-label, 3 + 3 dose escalation study to determine the Maximum Tolerated Dose (MTD). The second part was a phase Ib dose expansion phase.
  • Treatment Regimen: this compound was administered orally twice daily in 28-day cycles. Doses ranged from 200 mg to 800 mg BID during escalation. The expansion phase used the established MTD of 800 mg BID under fasting conditions.
  • Patient Eligibility: Key inclusion criteria required patients to have histologically confirmed relapsed/refractory TCL, radiologically measurable or skin-evaluable disease, and an ECOG performance status of ≤2.
  • Primary Objectives: The primary goals were to evaluate safety, determine the MTD, and characterize the pharmacokinetics (PK) of this compound.
  • Secondary/Exploratory Objectives: These included assessing pharmacodynamic effects, antitumor activity (ORR and DoR), and correlating treatment outcomes with biomarkers.
  • Response Assessment: Antitumor activity was evaluated based on the overall response rate (ORR), which includes both complete response (CR) and partial response (PR). The Duration of Response (DoR) was measured from the time of first documented response until disease progression.

Mechanistic Context for this compound

To help create diagrams for your guide, the graphic below illustrates this compound's core mechanism of action.

G cluster_0 PI3K_delta PI3Kδ Isoform PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PI3K_gamma PI3Kγ Isoform spacer1 PI3K_gamma->spacer1 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT Activation PIP3->AKT Activates Cell_Processes Cell Proliferation Migration Survival AKT->Cell_Processes Promotes This compound This compound (Dual PI3Kδ/γ Inhibitor) This compound->PI3K_delta Inhibits This compound->PI3K_gamma Inhibits spacer1->PIP2 Phosphorylates spacer2

This diagram illustrates that this compound is a dual PI3K δ/γ inhibitor [1]. By targeting these specific isoforms, which are predominantly expressed in hematopoietic cells, it blocks the conversion of PIP2 to PIP3. This inhibition prevents the downstream activation of AKT and its signaling cascade, thereby disrupting critical oncogenic processes such as cell proliferation, migration, and survival [1] [2].

References

Tenalisib complete response partial response rates

Author: Smolecule Technical Support Team. Date: February 2026

Tenalisib Clinical Efficacy Data

The table below summarizes the key efficacy endpoints from clinical trials of this compound in patients with relapsed/refractory T-cell Lymphoma (TCL).

Trial / Regimen Patient Population Phase Objective Response Rate (ORR) Complete Response (CR) Rate Partial Response (PR) Rate Median Duration of Response (Months)
This compound + Romidepsin [1] [2] [3] r/r TCL (n=27 evaluable) I/II 63.0% 25.9% 37.0% 5.03
Subgroup Analysis r/r Peripheral TCL (PTCL) 75.0% Not specified Not specified Reported
Subgroup Analysis r/r Cutaneous TCL (CTCL) 53.3% Not specified Not specified Reported
This compound Monotherapy [4] r/r TCL (n=35 evaluable) I/Ib 45.7% 8.6% (3 patients) 37.1% (13 patients) 4.9

Experimental Protocol Overview

For the key study on the combination therapy, here are the methodological details [1] [2] [3]:

  • Study Design: A multicenter, open-label, non-randomized, phase I/II study.
  • Objective: To characterize the safety, efficacy, and pharmacokinetics of this compound in combination with romidepsin.
  • Patient Population: Adults with relapsed/refractory T-cell lymphoma, including both peripheral TCL (PTCL) and cutaneous TCL (CTCL) who had received at least one prior therapy.
  • Treatment Regimen:
    • This compound: Administered orally at 800 mg twice daily, 1 hour before meals, in 28-day cycles.
    • Romidepsin: Administered intravenously at 14 mg/m² over 4 hours on Days 1, 8, and 15 of each 28-day cycle.
  • Dose Determination: The doses were established as the Maximum Tolerated Dose (MTD)/optimal dose during the phase I escalation part of the study.
  • Efficacy Assessment:
    • Response was evaluated in a modified Intent-to-Treat (mITT) population (patients who received at least one dose of study medication and were evaluable for efficacy).
    • PTCL responses were assessed using the Lugano Classification.
    • CTCL responses were assessed using the global response score.

Mechanism of Action and Synergy

The rationale for combining this compound with Romidepsin is based on their complementary mechanisms of action, which are summarized in the diagram below.

G This compound This compound PI3K_delta PI3K_delta This compound->PI3K_delta Inhibits PI3K_gamma PI3K_gamma This compound->PI3K_gamma Inhibits SIK3 SIK3 This compound->SIK3 Inhibits (via metabolite) Romidepsin Romidepsin HDAC HDAC Romidepsin->HDAC Inhibits CellGrowth CellGrowth PI3K_delta->CellGrowth Promotes Immunomodulation Immunomodulation PI3K_gamma->Immunomodulation Affects GeneExpression GeneExpression HDAC->GeneExpression Modulates Apoptosis Apoptosis CellGrowth->Apoptosis Blocks Synergy Synergy Apoptosis->Synergy Leads to GeneExpression->Apoptosis Induces Immunomodulation->Apoptosis Enhances Immunomodulation->Synergy Leads to

The diagram illustrates how this combination attacks cancer cells through multiple, synergistic pathways [1] [2] [3]:

  • This compound is a dual inhibitor of the PI3K δ/γ isoforms, which are crucial for cell growth and survival in hematopoietic cells. It also inhibits Salt-Inducible Kinase 3 (SIK3) via its metabolite.
  • Romidepsin is a Histone Deacetylase (HDAC) inhibitor. By blocking HDAC, it alters gene expression, which can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).
  • The synergistic effect arises from simultaneously targeting the PI3K pathway and epigenetic regulation, which can lead to enhanced anti-tumor activity compared to either agent alone.

References

Tenalisib safety profile versus conventional therapies

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile of Tenalisib + Romidepsin

The following table summarizes quantitative data from a Phase I/II clinical trial involving patients with relapsed/refractory T-Cell Lymphoma [1].

Parameter Findings from Phase I/II Study (N=33)
Recommended Phase II Dose This compound: 800 mg, orally, twice daily + Romidepsin: 14 mg/m², IV, on Days 1, 8, 15 of a 28-day cycle [1]
Most Common Treatment-Emergent Adverse Events (AEs) ( >15% of patients) Nausea, thrombocytopenia, increased aspartate aminotransferase, increased alanine aminotransferase, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, hypokalemia [1]
Grade ≥3 Treatment-Related AEs 69.7% of patients experienced related grade 3 or higher AEs [1]
Overall Response Rate (ORR) 63.0% (Complete Response: 25.9%, Partial Response: 37.0%) [1]
ORR by Subtype Peripheral TCL (PTCL): 75.0% • Cutaneous TCL (CTCL): 53.3% [1]
Median Duration of Response (DoR) 5.03 months [1]

Experimental Protocol of the Key Study

The data in the table above was generated using the following clinical trial methodology [1]:

  • Study Design: This was a multicenter, open-label, non-randomized, Phase I/II study (ClinicalTrials.gov Identifier: NCT03770000).
  • Primary Objective: To characterize the safety, tolerability, and determine the Maximum Tolerated Dose (MTD) of the this compound and Romidepsin combination.
  • Participants: The study enrolled 33 adult patients with relapsed or refractory T-Cell Lymphoma (16 with PTCL and 17 with CTCL) who had received prior therapies.
  • Treatment Regimen:
    • Phase I (Dose Escalation): The doses of this compound (400, 600, 800 mg BID) and Romidepsin (12, 12, 14 mg/m²) were escalated across cohorts to find the optimal combination.
    • Phase II (Dose Expansion): Patients were treated at the recommended dose (this compound 800 mg BID + Romidepsin 14 mg/m²).
  • Endpoints Assessed:
    • Safety: Incidence of adverse events (AEs), serious AEs (SAEs), and dose-limiting toxicities (DLTs).
    • Efficacy: Overall Response Rate (ORR) assessed using the Lugano Classification for PTCL and global response score for CTCL, plus Duration of Response (DoR).
    • Pharmacokinetics (PK): Interaction potential between this compound and Romidepsin.

Mechanism of Action and Rationale for Combination

The combination of this compound and Romidepsin is grounded in their synergistic mechanisms of action targeting different pathways in cancer cells, as shown in the diagram below [1].

G This compound This compound (Oral) PI3K Inhibits PI3K δ/γ This compound->PI3K SIK3 Inhibits SIK3 (via metabolite) This compound->SIK3 Romidepsin Romidepsin (IV) HDAC Inhibits HDAC Romidepsin->HDAC Effect1 Disrupts cell growth, proliferation, and survival PI3K->Effect1 SIK3->Effect1 Effect2 Modulates gene expression, induces apoptosis & cell cycle arrest HDAC->Effect2 Outcome Synergistic Anti-Tumor Effect Effect1->Outcome Effect2->Outcome

  • This compound's Role: As a highly selective dual inhibitor of PI3K δ/γ, it disrupts critical signaling pathways for cancer cell growth and survival. Its metabolite also inhibits Salt-Inducible Kinase 3 (SIK3), which is implicated in tumorigenesis [1].
  • Romidepsin's Role: This is a known Histone Deacetylase (HDAC) inhibitor. By blocking HDAC, it modulates epigenetic regulation, leading to altered gene expression, and can induce cancer cell death and cell cycle arrest [1].
  • Synergistic Effect: Pre-clinical studies in T-cell lymphoma cell lines suggested that combining PI3K and HDAC inhibitors could produce a synergistic anti-tumor effect, providing the rationale for this clinical combination trial [1].

Context and Comparisons

  • This compound as a Single Agent: Prior to the combination study, a Phase I/Ib study showed that single-agent this compound was well-tolerated and demonstrated an Overall Response Rate (ORR) of 45.7% in heavily pre-treated TCL patients. Notably, it did not cause late-onset immune toxicities like colitis or pneumonitis, which have been associated with earlier generation PI3K inhibitors [2].
  • Positioning in the Treatment Landscape: The combination of this compound and Romidepsin represents a novel targeted therapy approach. The documented efficacy, with an ORR of 63%, appears promising compared to the modest activity (ORR 25-30%) of several currently approved single-agent therapies for relapsed/refractory TCL, highlighting its potential for further clinical development [1].

References

Tenalisib biomarker response correlation treatment outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Tenalisib Clinical Data Summary

The table below summarizes key findings from a phase I/Ib clinical trial of this compound in patients with relapsed/refractory T-Cell Lymphoma (TCL). [1]

Aspect Details and Findings
Study Design Phase I/Ib, patients with relapsed/refractory TCL (Peripheral & Cutaneous), ≥1 prior therapy. [1]
Dosing 28-day cycles, Maximum Tolerated Dose (MTD): 800 mg twice daily (fasting). [1]
Efficacy (35 evaluable pts) Overall Response Rate (ORR): 45.7% (3 Complete Responses, 13 Partial Responses). Median Duration of Response: 4.9 months. [1]
Safety Profile Most frequent related Grade ≥3 TEAE: transaminase elevation (21%). Most common any-grade TEAE: fatigue (45%). [1]
Key Biomarker Findings Tumors that responded to treatment showed marked downregulation of CD30, IL-31, and IL-32α. [1]
Mechanism of Action Novel, oral dual PI3K δ/γ inhibitor with nanomolar potency and selectivity over α and β isoforms. [1]

Experimental Protocol from Key Study

The clinical data comes from a two-part, multicenter phase I/Ib study (NCT02567656). [1]

  • Patient Population: Adults with histologically confirmed relapsed/refractory PTCL or CTCL, who had received at least one prior line of therapy. Patients needed an ECOG performance status of ≤2 and adequate organ function. [1]
  • Study Treatment: this compound was administered orally in 28-day cycles. The study included a dose-escalation phase (200 to 800 mg BID) to determine the Maximum Tolerated Dose (MTD), followed by an expansion phase at the MTD. [1]
  • Efficacy & Safety Assessments: Anti-tumor activity was measured by the Overall Response Rate (ORR) and Duration of Response (DoR). Safety was assessed by monitoring Treatment-Emergent Adverse Events (TEAEs) according to CTCAE v4.03. [1]
  • Biomarker Analysis: Exploratory analysis was conducted on responding tumors, which identified downregulation of specific biomarkers (CD30, IL-31, IL-32α). [1]

Mechanism of Action & Signaling Pathway

This compound is a dual PI3K δ/γ inhibitor. The following diagram illustrates the role of these isoforms in the PI3K signaling pathway and this compound's site of action.

G Rec Receptor Stimulation (e.g., TCR, BCR, GPCRs) p110d p110δ (PI3Kδ) Rec->p110d Activates p110g p110γ (PI3Kγ) Rec->p110g Activates PIP2 PIP₂ p110d->PIP2 Phosphorylates p110g->PIP2 Phosphorylates p110ab p110α/β (PI3Kα/β) Tena This compound (Dual PI3K δ/γ Inhibitor) Tena->p110d Inhibits Tena->p110g Inhibits PIP3 PIP₃ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits/Activates AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Func Cell Survival Proliferation Metabolism mTOR->Func

The PI3K pathway is a crucial intracellular signaling axis. The δ and γ isoforms, which this compound selectively inhibits, are primarily expressed in hematopoietic cells and play key roles in immune cell signaling, migration, and survival. [1] [2] By inhibiting these isoforms, this compound blocks the conversion of PIP₂ to PIP₃, a critical second messenger. This, in turn, dampens the downstream activation of the AKT/mTOR cascade, leading to the suppression of pro-survival and proliferative signals in malignant T-cells. [2]

Context Among PI3K Inhibitors

While a detailed, data-rich comparison with other specific PI3Kδ/γ inhibitors is not fully available from the search, here is the contextual landscape:

  • A Unique Dual Inhibitor: this compound's specific targeting of both δ and γ isoforms is a distinguishing feature. [1] Most FDA-approved PI3K inhibitors for hematologic malignancies are either pan-PI3K inhibitors or selective for a single isoform (like δ). [2]
  • Clinical Development in T-Cell Lymphomas: The reported 45.7% ORR in relapsed/refractory TCL is a promising signal of clinical activity in a disease area with high unmet need. [1] Many other PI3K inhibitors have been developed and approved primarily for B-cell malignancies. [2]
  • Ongoing Research: The future of this compound lies in combination therapies. As noted in the phase I/Ib study, a phase I/II combination study with romidepsin (an HDAC inhibitor) is ongoing, which may enhance efficacy. [1]

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

415.14445300 Da

Monoisotopic Mass

415.14445300 Da

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2261HH611H

Wikipedia

Tenalisib

Dates

Last modified: 08-15-2023
1. Swaroop Vakkalanka, Srikant Viswanadha, Eugenio Gaudio, Emanuele Zucca, Francesco Bertoni, Elena Bernasconi, Davide Rossi, Anastasios Stathis, Dual PI3Kδ/γ Inhibition By RP6530 Induces Apoptosis and Cytotoxicity In B-Lymphoma Cells. Blood October 21, 2013 vol. 122 no. 21 4411.

Explore Compound Types